4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNCWBGCFGVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618706 | |
| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-55-5 | |
| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and offers a practical approach for the preparation of this compound. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step process commencing with the commercially available 2-bromo-5-(trifluoromethyl)benzaldehyde. The pathway involves a condensation reaction to form a thioether, followed by an intramolecular cyclization to construct the benzo[b]thiophene core, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((2-formyl-4-(trifluoromethyl)phenyl)thio)acetate
To a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added potassium carbonate (K₂CO₃, 2.0 eq) and ethyl thioglycolate (1.2 eq). The reaction mixture is stirred at room temperature for 4-6 hours or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
The crude ethyl 2-((2-formyl-4-(trifluoromethyl)phenyl)thio)acetate from the previous step is dissolved in a suitable solvent like toluene or xylene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), or a dehydrating agent like phosphorus pentoxide (P₂O₅) is added. The mixture is heated to reflux for 8-12 hours, with the removal of water, for example, by using a Dean-Stark apparatus. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by column chromatography to afford ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Step 3: Synthesis of this compound
To a solution of ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (NaOH, 3.0 eq). The reaction mixture is stirred at room temperature overnight or heated to reflux for 2-4 hours until the ester is completely hydrolyzed, as monitored by TLC. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to pH 2-3 with a dilute solution of hydrochloric acid (HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid. Based on analogous reactions, a high yield is expected for this final step. For instance, the hydrolysis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been reported to proceed with an 89% yield.
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents & Conditions | Yield (%) |
| 1 | Ethyl 2-((2-formyl-4-(trifluoromethyl)phenyl)thio)acetate | 2-bromo-5-(trifluoromethyl)benzaldehyde, Ethyl thioglycolate | K₂CO₃, DMF, rt, 4-6 h | Not explicitly reported, typically high |
| 2 | Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate | Ethyl 2-((2-formyl-4-(trifluoromethyl)phenyl)thio)acetate | p-TsOH, Toluene, reflux, 8-12 h | Not explicitly reported, generally moderate to good |
| 3 | This compound | Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | NaOH, EtOH/H₂O, rt to reflux, 2-12 h | ~89 (analogous reaction) |
Synthesis Workflow Diagram
Caption: Synthesis pathway for this compound.
Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, summarizes its physical and chemical characteristics, and provides detailed experimental protocols for their determination.
Chemical Identity and Structure
IUPAC Name: 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
CAS Number: 826995-55-5
Molecular Formula: C₁₀H₅F₃O₂S
Molecular Weight: 246.21 g/mol
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug development and materials science. The trifluoromethyl group significantly influences its lipophilicity, electronic properties, and metabolic stability. Below is a summary of its key properties, including a comparison with its 5- and 6-isomers.
Table 1: Physicochemical Properties of (Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid Isomers
| Property | 4-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer | 6-(Trifluoromethyl) Isomer |
| CAS Number | 826995-55-5 | 244126-64-5 | 142329-22-4 |
| Molecular Weight ( g/mol ) | 246.21 | 246.21[1] | 246.21[] |
| Melting Point (°C) | 192-198 (Predicted) | 190-196[1] | 198-201[] |
| Boiling Point (°C at 760 mmHg) | 365.2 (Predicted) | Not Available | 369.6[] |
| Density (g/cm³) | 1.56 (Predicted) | Not Available | 1.547[] |
| pKa | 3.25 (Predicted) | Not Available | Not Available |
| logP | 3.85 (Predicted) | Not Available | Not Available |
| Solubility | Poorly soluble in water (Predicted) | Not Available | Not Available |
| Purity | ≥ 96% | ≥ 99%[1] | 95%[] |
Predicted values are estimated based on computational models and may differ from experimental values.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are generalized for organic compounds and should be adapted as necessary for this compound.
Melting Point Determination
The melting point can be determined using the capillary method with a melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
-
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Reagents: Standardized sodium hydroxide solution (e.g., 0.1 M), deionized water, ethanol (or other suitable co-solvent).
-
Procedure:
-
A known mass of the compound is dissolved in a mixture of water and a co-solvent (if necessary for solubility).
-
The solution is titrated with the standardized NaOH solution.
-
The pH of the solution is measured after each addition of titrant.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
logP Determination
The partition coefficient (logP) between n-octanol and water can be determined using the shake-flask method followed by UV-Vis spectroscopy or HPLC analysis.
-
Apparatus: Separatory funnel, shaker, centrifuge, UV-Vis spectrophotometer or HPLC.
-
Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol).
-
Procedure:
-
A known concentration of the compound is dissolved in either n-octanol or water.
-
Equal volumes of the n-octanol and water phases are added to a separatory funnel.
-
The mixture is shaken until equilibrium is reached and then centrifuged to separate the layers.
-
The concentration of the compound in each phase is determined analytically.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Solubility Determination
The aqueous solubility can be determined by the equilibrium solubility method.
-
Apparatus: Vials with screw caps, shaker/incubator, filtration device, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a vial.
-
The vial is sealed and agitated at a constant temperature until equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.
-
Synthesis Protocol
A plausible synthetic route to this compound is outlined below, based on established methods for the synthesis of related benzothiophenes.
Reaction Scheme: A common route involves the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate followed by hydrolysis. For the 4-trifluoromethyl derivative, the starting material would be 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Reagents: 2-Fluoro-5-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, potassium carbonate, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde in anhydrous DMF, add potassium carbonate and ethyl thioglycolate.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Step 2: Hydrolysis to this compound
-
Reagents: Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
The ester from Step 1 is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with a nonpolar solvent to remove any unreacted ester.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
-
Biological Activity and Potential Applications
Benzo[b]thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a trifluoromethyl group can enhance these activities by increasing metabolic stability and membrane permeability.
-
Antimicrobial Activity: Various substituted benzo[b]thiophenes have demonstrated activity against a range of bacteria and fungi.
-
Anticancer Potential: This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines. Some derivatives act as inhibitors of specific kinases involved in cancer progression.
-
Anti-inflammatory Properties: Benzo[b]thiophene-2-carboxylic acid derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).
The specific biological activity of this compound is an active area of research. Its structural features suggest potential as an inhibitor of various enzymes, and it is a valuable scaffold for the development of new therapeutic agents.
Visualizations
General Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of a new drug candidate, starting from a core scaffold like this compound.
Caption: A generalized workflow for drug discovery and development.
Synthesis Workflow
The logical progression for the synthesis of the target compound is depicted below.
Caption: A workflow for the synthesis of the target compound.
References
In-depth Technical Guide: 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 826995-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and materials science. The benzo[b]thiophene core is a well-established scaffold in numerous biologically active compounds, and the inclusion of a trifluoromethyl group at the 4-position can significantly influence its physicochemical and biological properties.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, properties, and potential applications, with a focus on providing detailed experimental protocols and structured data for researchers.
Physicochemical and Spectral Data
Currently, specific experimentally determined physicochemical and spectral data for this compound are not widely available in the public domain. However, based on the analysis of its structural analogue, 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, and general principles of spectroscopy, the expected data can be inferred.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound (CAS 826995-55-5) | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 142329-22-4) |
| Molecular Formula | C₁₀H₅F₃O₂S | C₁₀H₅F₃O₂S |
| Molecular Weight | 262.21 g/mol | 262.21 g/mol |
| Appearance | White to off-white solid (Predicted) | White powder |
| Melting Point | Not available | 198-201 °C[] |
| Boiling Point | Not available | 369.6 °C at 760 mmHg[] |
| Density | Not available | 1.547 g/cm³[] |
| Solubility | Not available | Not available |
Table 2: Expected Spectral Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the benzene and thiophene rings, with chemical shifts influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups. A downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the characteristic quartet for the trifluoromethyl carbon and downfield signals for the carbonyl and thiophene carbons. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1680-1710 cm⁻¹), and C-F stretching vibrations.[3][4] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.[5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway is based on established methods for the synthesis of similar benzo[b]thiophene derivatives.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of the 6-Trifluoromethyl isomer)
The following protocol is an adaptation based on the synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and represents a likely method for the preparation of the 4-trifluoromethyl isomer. Note: This is a proposed method and would require optimization.
Step 1: Synthesis of Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
To a solution of the appropriate starting material, such as a substituted 2-halobenzaldehyde or a related precursor, in a suitable solvent like dimethylformamide (DMF), add ethyl thioglycolate and a base (e.g., potassium carbonate).
-
Heat the reaction mixture, for example, at 60-80 °C, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify it with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash it with water, and dry it under vacuum to yield this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the broader class of benzo[b]thiophene derivatives is known to exhibit a wide range of pharmacological activities.
Potential as Antimicrobial Agents
Trifluoromethyl-substituted thiophene derivatives have demonstrated antimicrobial activity.[1] It is plausible that this compound could exhibit inhibitory effects against various bacterial and fungal strains. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration.
Kinase Inhibition and Anticancer Potential
Benzo[b]thiophene scaffolds are present in known kinase inhibitors. The trifluoromethyl group is a common motif in kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket. Therefore, this compound could be a candidate for screening against various protein kinases implicated in cancer and other diseases.
Other Potential Applications
The structural features of this molecule also suggest potential applications in:
-
Anti-inflammatory agents: Many anti-inflammatory drugs contain a carboxylic acid moiety.
-
Materials science: The rigid, aromatic structure could be utilized in the development of organic electronic materials.
Signaling Pathways and Experimental Workflows
Currently, there is no documented information on the specific signaling pathways modulated by this compound. However, a general workflow for screening its potential biological activity can be proposed.
Caption: A general workflow for the biological evaluation of the target compound.
Conclusion
This compound is a compound with significant potential in drug discovery and materials science. While detailed experimental data for this specific isomer is currently scarce, this guide provides a framework for its synthesis and evaluation based on the properties of related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications. The provided protocols and workflows offer a starting point for researchers interested in exploring this promising molecule.
References
- 1. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Given the limited availability of published experimental data for this specific isomer, this document serves as a predictive guide, outlining the expected analytical results and the experimental protocols necessary to obtain them. The data presented herein is a combination of information for structurally related compounds and theoretical predictions, designed to guide researchers in their analytical endeavors.
Chemical Structure and Properties
This compound is a fluorinated heterocyclic compound with the molecular formula C₁₀H₅F₃O₂S and a molecular weight of 246.21 g/mol .[1] The structure consists of a benzo[b]thiophene core, which is a bicyclic system composed of a fused benzene and thiophene ring. A carboxylic acid group is substituted at the 2-position of the thiophene ring, and a trifluoromethyl group is at the 4-position of the benzene ring. The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid moiety makes this molecule a potentially valuable building block in medicinal chemistry and materials science.[1]
Synthesis
A plausible synthetic route to this compound involves a two-step process starting from a suitably substituted benzaldehyde. The first step would be the synthesis of the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. A general procedure adapted from the synthesis of similar benzothiophene derivatives is presented below.[2][3]
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
To a solution of 2-fluoro-6-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (K₂CO₃) (1.1 equivalents).
-
Stir the reaction mixture at 60 °C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to afford the ethyl ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a 3M aqueous solution of sodium hydroxide (NaOH) (2 equivalents).
-
Stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Spectroscopic Analysis and Structure Elucidation
The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene and thiophene rings, and a broad singlet for the carboxylic acid proton. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are detailed in Table 1. For comparison, the experimental data for the isomeric 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is also provided.[2][3]
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for the 6-Trifluoromethyl Isomer
| Proton | Predicted Chemical Shift (ppm) for 4-CF₃ isomer | Multiplicity | Experimental Chemical Shift (ppm) for 6-CF₃ isomer[2][3] | Multiplicity |
| H3 | ~8.2 | s | 8.10 | d, J = 0.8 Hz |
| H5 | ~7.8 | d | - | - |
| H6 | ~7.6 | t | 7.98 | dt, J = 8.5, 0.8 Hz |
| H7 | ~8.0 | d | 7.75 | dd, J = 8.5, 1.3 Hz |
| COOH | >13 | br s | - | - |
| H5 (6-CF₃) | - | - | 8.59 | q, J = 0.8 Hz |
Note: Predicted shifts are estimates based on the parent compound and substituent effects. Actual values may vary.
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Quartet (q) due to C-F coupling |
| C2 | ~140 | No |
| C3 | ~130 | No |
| C3a | ~138 | No |
| C4 | ~125 | Yes |
| C5 | ~124 | No |
| C6 | ~128 | No |
| C7 | ~123 | No |
| C7a | ~142 | No |
| COOH | ~164 | No |
| CF₃ | ~124 | Yes |
Note: Predicted shifts are estimates. The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted in Table 3.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Carboxylic Acid C=O | Stretching | 1710-1680 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |
| C-F (in CF₃) | Stretching | 1350-1150 | Strong |
| Carboxylic Acid O-H | Bending | 950-910 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| Technique | Predicted m/z Value | Interpretation |
| High-Resolution MS (HRMS) | Calculated for C₁₀H₅F₃O₂S: 246.0013 | [M]⁺, Molecular Ion |
| Electron Ionization (EI-MS) | 246 | [M]⁺ |
| 229 | [M-OH]⁺ | |
| 201 | [M-COOH]⁺ |
Experimental Protocols: Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI).
Visualizing the Structure Elucidation Workflow
The logical flow of experiments for structure elucidation can be visualized as follows:
Caption: Workflow for the synthesis and structural analysis.
Concluding Remarks
This technical guide outlines a systematic approach to the synthesis and structure elucidation of this compound. While the spectroscopic data presented is predictive, it is based on sound chemical principles and data from closely related compounds. Researchers undertaking the synthesis and characterization of this molecule can use this guide to design their experiments and interpret their results. Further investigation into the biological activity and potential applications of this compound, particularly in drug development, is warranted. As of now, no specific signaling pathways involving this molecule have been reported, representing an open area for future research.
References
Spectroscopic Analysis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for the 4-substituted isomer, this guide utilizes spectral data from the closely related isomer, 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, to predict and interpret the spectroscopic features. This document outlines the expected chemical shifts and coupling patterns, provides a comprehensive experimental protocol for NMR analysis of similar small organic molecules, and presents a visual workflow of the spectroscopic analysis process.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of spectral data for the 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid isomer and other substituted benzo[b]thiophene derivatives. The numbering convention used for the benzo[b]thiophene ring system is provided below.
Numbering Convention for Benzo[b]thiophene Ring
A diagram showing the standard IUPAC numbering for the benzo[b]thiophene core structure.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzo[b]thiophene ring system, and a characteristic downfield signal for the carboxylic acid proton. The trifluoromethyl group will influence the chemical shifts of the adjacent protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 8.10 - 8.20 | s | - |
| H5 | 7.70 - 7.80 | d | ~8.5 |
| H6 | 7.50 - 7.60 | t | ~7.5 |
| H7 | 7.95 - 8.05 | d | ~8.0 |
| COOH | 13.0 - 13.5 | br s | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display signals for the carboxylic acid carbon, the trifluoromethyl carbon, and the carbons of the benzo[b]thiophene core. The electron-withdrawing nature of the trifluoromethyl group will cause a downfield shift for the carbon to which it is attached (C4) and will also exhibit coupling (¹JC-F).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 142.0 - 144.0 |
| C3 | 129.0 - 131.0 |
| C3a | 138.0 - 140.0 |
| C4 | 125.0 - 127.0 (q, ¹JC-F ≈ 270 Hz) |
| C5 | 123.0 - 125.0 |
| C6 | 128.0 - 130.0 |
| C7 | 124.0 - 126.0 |
| C7a | 135.0 - 137.0 |
| COOH | 163.0 - 165.0 |
| CF₃ | 122.0 - 124.0 (q, ¹JC-F ≈ 30 Hz) |
Experimental Protocols
A general experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize the compound and the acidic proton is readily observable.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure efficient signal detection.
-
Parameter Setup and Acquisition:
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Employ a standard pulse sequence (e.g., zg30).
-
-
¹³C NMR:
-
Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon, simplifying the spectrum.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Visualization of the NMR Workflow
The following diagram illustrates the logical workflow for the NMR analysis of a small organic molecule.
A flowchart illustrating the key stages of NMR analysis.
An In-depth Technical Guide on the Solubility of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and process chemistry. This document aims to provide a technical overview of the solubility characteristics of this compound in organic solvents.
General Principles of Carboxylic Acid Solubility in Organic Solvents
The solubility of a carboxylic acid in an organic solvent is governed by the interplay of several factors:
-
Polarity: The principle of "like dissolves like" is paramount. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. Solvents with similar polarity, such as alcohols and acetone, are generally good solvents for carboxylic acids.
-
Hydrogen Bonding: The ability of the carboxylic acid to act as both a hydrogen bond donor and acceptor allows for strong interactions with protic solvents (e.g., ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., dimethyl sulfoxide).
-
Molecular Structure: The non-polar benzothiophene ring system and the lipophilic trifluoromethyl group contribute to solubility in less polar solvents like chloroform and dichloromethane. The overall solubility will be a balance between the polar carboxylic acid group and the non-polar aromatic scaffold.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.
-
Presence of Water: The presence of small amounts of water in an organic solvent can sometimes increase the solubility of carboxylic acids due to enhanced hydrogen bonding networks.
Qualitative Solubility of the Parent Compound
As a point of reference, the parent compound, Benzo[b]thiophene-2-carboxylic acid, provides some indication of expected solubility behavior.
| Solvent | Solubility |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Water | Insoluble |
This data is for the parent compound Benzo[b]thiophene-2-carboxylic acid and should be considered as an estimate for the solubility behavior of its trifluoromethyl derivative.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method.
Objective: To determine the saturation solubility of the compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate, etc.)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, an understanding of the general principles of carboxylic acid solubility provides a strong basis for solvent selection in research and development. The provided experimental protocol offers a standardized approach for obtaining reliable solubility data, which is essential for the successful application of this compound in various scientific and industrial fields. It is recommended that researchers perform their own solubility studies to obtain precise data relevant to their specific conditions and solvent systems.
Safety data sheet (SDS) for 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Safety Data for 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of a compound is paramount for its handling, application, and the development of new therapeutics. This guide provides a detailed overview of the available safety and technical data for this compound, a compound of interest in pharmaceutical and material science research.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₅F₃O₂S |
| Molecular Weight | 246.21 g/mol [1] |
| Physical Form | Solid[2] |
| Purity | Typically ≥95% |
Note: Boiling and melting points can vary depending on the specific isomer. For instance, 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has a reported melting point of 198-201°C and a boiling point of 369.6°C at 760 mmHg.
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards. Adherence to the recommended precautionary statements is essential to ensure laboratory safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation.[3][4] |
Precautionary Statements:
To mitigate the risks associated with this compound, the following precautionary measures should be strictly followed[3][5]:
-
Prevention:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
First Aid Measures
In case of exposure, the following first aid procedures should be implemented promptly[3][5]:
| Exposure Route | First Aid Procedure |
| Ingestion | Wash out mouth with water. Consult a doctor. |
| Inhalation | Move to fresh air in case of accidental inhalation of vapors. |
| Skin Contact | Wash immediately with plenty of soap and water. Remove all contaminated clothes and footwear immediately unless stuck to skin. |
| Eye Contact | Bathe the eye with running water for 15 minutes. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Ensure there is sufficient ventilation of the area.
-
Avoid the formation of dust.
-
Do not get in eyes, on skin, or on clothing.
-
Avoid ingestion and inhalation.
-
-
Storage:
-
Store in a cool, well-ventilated area.
-
Keep the container tightly closed.
-
Recommended storage temperature is 2-8°C.
-
Experimental Protocol: Synthesis
While specific safety testing protocols for this compound are not publicly available, a general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acids is described in the literature. This provides insight into the chemical reactions and conditions that researchers may encounter.
General Procedure for the Saponification of Ethyl Benzo[b]thiophene-2-carboxylates:
To a solution of the corresponding ethyl benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, a solution of 3N sodium hydroxide (2 equivalents) is added. The mixture is stirred at room temperature overnight. The solvent is then removed under vacuum. The residue is diluted with water, acidified with 1N hydrochloric acid, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under vacuum to yield the carboxylic acid.
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Substituted Benzo[b]thiophene-2-carboxylic Acids in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Among its derivatives, substituted benzo[b]thiophene-2-carboxylic acids and their analogues have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive literature review of their synthesis, biological evaluation, and structure-activity relationships, with a focus on their potential as therapeutic agents.
Synthetic Strategies for Substituted Benzo[b]thiophene-2-carboxylic Acids
The synthesis of the benzo[b]thiophene-2-carboxylic acid core and its derivatives can be achieved through several key synthetic routes. A common and effective method involves the reaction of a substituted 2-bromobenzaldehyde with methyl thioglycolate, followed by cyclization and hydrolysis. Another versatile approach is the Gewald reaction, which allows for the construction of the thiophene ring from an α-halo-ketone, an active methylene compound, and elemental sulfur, followed by further modifications to introduce the carboxylic acid group.
A general synthetic workflow for preparing substituted benzo[b]thiophene-2-carboxylic acids is depicted below. This multi-step process often begins with the synthesis of a substituted benzo[b]thiophene-2-carboxylate ester, which is then hydrolyzed to the corresponding carboxylic acid. These acids can be further derivatized, for instance, by converting them into acylhydrazones, which have shown significant biological activity.
Experimental Protocol: General Procedure for the Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids
This protocol describes a typical two-step synthesis of a substituted benzo[b]thiophene-2-carboxylic acid starting from the corresponding ethyl ester.
Step 1: Synthesis of Ethyl 6-Halogenobenzo[b]thiophene-2-carboxylate
-
To a solution of the appropriately substituted 2-bromobenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl 6-halogenobenzo[b]thiophene-2-carboxylate.
Step 2: Hydrolysis to 6-Halogenobenzo[b]thiophene-2-carboxylic Acid
-
Dissolve the ethyl 6-halogenobenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the remaining aqueous solution with water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to obtain the desired substituted benzo[b]thiophene-2-carboxylic acid.[1]
Biological Activities and Therapeutic Potential
Substituted benzo[b]thiophene-2-carboxylic acids exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity
Several studies have highlighted the potent antimicrobial properties of derivatives of benzo[b]thiophene-2-carboxylic acid, particularly against multidrug-resistant bacteria. Acylhydrazone derivatives, in particular, have demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[1][2]
| Compound/Derivative | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 6-Chloro | S. aureus (MRSA) | 4 | [1][2] |
| (E)-6-fluoro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 6-Fluoro | S. aureus | 8 | [2] |
| (E)-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | Unsubstituted | S. aureus | 16 | [2][3] |
| 3-halobenzo[b]thiophene derivatives | 3-Halo | S. aureus | 256-512 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (broth with inoculum and a standard antibiotic), negative (broth with inoculum), and sterility (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
Anticancer and Enzyme Inhibitory Activity
Substituted benzo[b]thiophene-2-carboxylic acids have also been investigated as anticancer agents and enzyme inhibitors. For instance, certain derivatives have been identified as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[6] Others have shown inhibitory activity against enzymes such as branched-chain α-ketoacid dehydrogenase kinase (BDK) and α-amylase.
| Compound | Substitution Pattern | Target | IC50/Ki | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3,6-dichloro | BDK | IC50 = 3.19 µM | [7] |
| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid | 3-chloro, 6-fluoro | BDK | - | [7] |
| Benzo[b]thiophene carboxylate with bis(2-hydroxyethyl)amino group | 2-carboxylate derivative | α-amylase | IC50 = 5.37 µM | |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | 3-iodo, 2-phenyl | MDA-MB-231 cells | EC50 = 126.67 µM | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 cells | EC50 = 67.04 µM | [8] | |
| 5-cyano-benzo[b]thiophene-2-carboxamide derivative | 5-cyano | Urotensin-II receptor | IC50 = 25 nM | [9] |
| Benzo[b]thiophene-2-carboxamide derivative (3t') | - | RAGE | IC50 = 13.2 µM | [10] |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | 3,6-dichloro | Mcl-1 | Ki = 59 µM | [11] |
Signaling Pathways and Mechanisms of Action
Inhibition of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a critical role in regulating cell morphology, migration, and proliferation. Dysregulation of this pathway is often associated with cancer progression. Certain benzo[b]thiophene derivatives have been shown to inhibit this pathway, thereby suppressing cancer cell migration and invasion. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates various substrates, leading to cytoskeletal rearrangements and increased cell contractility.
Agonism of the STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response. Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. Some benzo[b]thiophene-2-carboxamide derivatives have been identified as STING agonists. Upon activation by an agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.[12][13][14][15][16]
Structure-Activity Relationships (SAR)
The biological activity of substituted benzo[b]thiophene-2-carboxylic acids is highly dependent on the nature and position of substituents on the benzo[b]thiophene core. A summary of key SAR findings is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-methoxy-ctp.com [5-methoxy-ctp.com]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
This document provides a detailed overview of the chemical properties and a representative synthetic approach for 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Compound Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅F₃O₂S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
Chemical Significance and Applications
This compound is a notable organic compound due to its unique structural features. The benzo[b]thiophene core is a recognized scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial and anti-inflammatory properties[2][3]. The addition of a trifluoromethyl group at the 4-position significantly influences the molecule's physicochemical properties. This electron-withdrawing group can enhance lipophilicity and metabolic stability, which are often desirable characteristics for pharmaceutical candidates[1][4].
The carboxylic acid functional group provides a versatile handle for synthetic modifications, such as esterification and amidation, allowing for the creation of diverse compound libraries for screening purposes[1]. Consequently, this molecule serves as a valuable building block in the synthesis of novel therapeutic agents and functional materials[1][4].
Experimental Protocols
A general synthetic protocol for the preparation of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of a corresponding ester precursor. The following is a representative methodology adapted from procedures for similar structures[5].
Objective: To synthesize this compound via ester hydrolysis.
Materials:
-
Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ester, ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, in ethanol.
-
To the stirred solution, add a 3N aqueous solution of sodium hydroxide.
-
Allow the reaction mixture to stir at room temperature overnight to ensure complete hydrolysis.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water.
-
Acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1N hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Extract the product from the aqueous mixture using ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under vacuum to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: A flowchart of the general synthesis process.
References
- 1. Buy this compound | 826995-55-5 [smolecule.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid for Researchers and Drug Development Professionals
An In-Depth Overview of a Key Building Block in Modern Chemistry and Pharmaceutical Development
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and potential biological applications, offering a valuable resource for scientists and professionals in drug discovery and development.
Commercial Availability and Physicochemical Properties
This compound and its structural isomers are available from a range of commercial suppliers. The following tables summarize the readily available quantitative data for these compounds, facilitating comparison and procurement for research purposes.
Table 1: Commercial Suppliers of Trifluoromethyl-Substituted Benzo[b]thiophene-2-carboxylic Acid Isomers
| Supplier | 4-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer | 6-(Trifluoromethyl) Isomer |
| Smolecule | Available[1] | - | - |
| AOBChem | Available[2] | - | - |
| BLDpharm | Available[3] | - | - |
| Chem-Impex | - | Available[4] | - |
| Sigma-Aldrich | - | - | Available |
| Santa Cruz Biotechnology | - | - | Available[5] |
| 2a biotech | Available[6] | - | - |
| BOC Sciences | - | - | Available[] |
Table 2: Physicochemical Properties of Trifluoromethyl-Substituted Benzo[b]thiophene-2-carboxylic Acid Isomers
| Property | 4-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer | 6-(Trifluoromethyl) Isomer |
| CAS Number | 826995-55-5[1] | 244126-64-5[4] | 142329-22-4[5][] |
| Molecular Formula | C₁₀H₅F₃O₂S[1] | C₁₀H₅F₃O₂S[4] | C₁₀H₅F₃O₂S[5][] |
| Molecular Weight | 246.21 g/mol [1] | 246.21 g/mol [4] | 246.21 g/mol [5][] |
| Physical Form | Solid | Dark cream solid[4] | Solid |
| Purity | - | ≥ 99%[4] | 95%[] |
| Melting Point | - | 190-196 °C[4] | 198-201 °C[] |
| Boiling Point | - | - | 369.6°C at 760 mmHg[] |
| Density | - | - | 1.547 g/cm³[] |
| Storage Temperature | - | 0-8 °C[4] | Sealed in dry, 2-8 °C |
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
This procedure involves the hydrolysis of the corresponding ethyl ester.
Materials:
-
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a 3N solution of NaOH (2 equivalents) to the solution.
-
Stir the resulting solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with water and acidify with 1N HCl.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate.
-
Concentrate the organic layer under vacuum to yield the carboxylic acid product.[8]
This general hydrolysis procedure can be adapted for the synthesis of this compound from its corresponding ethyl ester.
Potential Signaling Pathways and Experimental Workflows
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific signaling pathways for this compound are not yet fully elucidated, related benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[9][10] This pathway plays a crucial role in the innate immune response.
Below is a representative diagram of the STING signaling pathway that could be modulated by benzo[b]thiophene derivatives.
The characterization of a novel compound like this compound typically follows a structured workflow to determine its physicochemical properties, biological activity, and potential applications.
Below is a generalized experimental workflow for the characterization of a novel chemical entity.
References
- 1. Buy this compound | 826995-55-5 [smolecule.com]
- 2. aobchem.com [aobchem.com]
- 3. 826995-55-5|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 2abiotech.net [2abiotech.net]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 9. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a valuable and versatile building block in modern organic synthesis. Its unique trifluoromethyl group and reactive carboxylic acid moiety make it a sought-after starting material for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the resulting compounds, enhancing their lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid handle provides a convenient point for diversification, allowing for the facile construction of amides, esters, and other derivatives. These characteristics have led to the exploration of this scaffold in the development of novel therapeutic agents, including anti-inflammatory and anticancer drugs, as well as functional materials.
Key Applications and Synthetic Utility
The primary synthetic utility of this compound lies in the derivatization of its carboxylic acid group. Amide bond formation and esterification are the most common transformations, providing access to a diverse array of compounds with a wide range of biological activities and material properties.
Amide Coupling Reactions
Amide coupling reactions are a cornerstone of medicinal chemistry, and this compound is an excellent substrate for these transformations. The resulting 4-(trifluoromethyl)benzo[b]thiophene-2-carboxamides have been investigated for their potential as modulators of various biological pathways. A common and efficient method for this conversion is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Esterification Reactions
Esterification of this compound provides another avenue for creating derivatives with tailored properties. These esters can serve as intermediates for further synthetic manipulations or as the final target molecules. A straightforward and widely used method for the synthesis of methyl esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of derivatives from benzo[b]thiophene-2-carboxylic acid analogs, illustrating the typical conditions and yields for key transformations.
| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Amide Coupling | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | EDCI, HOBt, DIPEA | DMF | Room Temp. | 12 h | 44-97% | [1] |
| Amide Coupling | Benzo[b]thiophene-2-carboxylic acid | HATU, DIPEA | DMF | Room Temp. | 1-2 h | Not Specified | [2] |
| Esterification | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (hydrolysis of ester) | NaOH | EtOH | Room Temp. | Overnight | 89% | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of 4-(trifluoromethyl)benzo[b]thiophene-2-carboxamides from this compound and a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Fischer-Speier Esterification (Methyl Ester)
This protocol provides a general method for the synthesis of methyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the methyl ester.[5]
Visualizations
Signaling Pathway Diagrams
Derivatives of benzo[b]thiophene-2-carboxylic acid have been shown to modulate important signaling pathways, highlighting their potential as therapeutic agents.
Caption: STING signaling pathway activation by benzo[b]thiophene-2-carboxamide derivatives.
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.[1][6][7][8]
Experimental Workflow
Caption: General workflow for HATU-mediated amide coupling.
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate [synhet.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of RhoA/ROCK signalling pathway activity improves neural damage and cognitive deficits in the fluorosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of RhoA/ROCK Signaling Pathway in Methamphetamine-Induced Blood-Brain Barrier Disruption | MDPI [mdpi.com]
Application Notes and Protocols for Amide Coupling with 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules.[1] This document provides detailed protocols for the amide coupling of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid with various primary and secondary amines. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling reagents and conditions crucial for achieving high yields and purity.[2][3]
These application notes outline two robust and widely used protocols for this transformation: one employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, and the other utilizing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system.[4] The protocols are designed to be broadly applicable for the synthesis of a diverse range of amide derivatives from this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with representative primary and secondary amines using HATU and EDC/HOBt coupling methods.
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU (1.2 equiv) | DIPEA (2.0 equiv) | DMF | 4 | 85-95 |
| 2 | Morpholine | HATU (1.2 equiv) | DIPEA (2.0 equiv) | DMF | 4 | 80-90 |
| 3 | Aniline | HATU (1.2 equiv) | DIPEA (2.0 equiv) | DMF | 6 | 75-85 |
| 4 | Benzylamine | EDC (1.5 equiv), HOBt (1.2 equiv) | DIPEA (2.0 equiv) | DCM | 12 | 80-90 |
| 5 | Morpholine | EDC (1.5 equiv), HOBt (1.2 equiv) | DIPEA (2.0 equiv) | DCM | 12 | 75-85 |
| 6 | Aniline | EDC (1.5 equiv), HOBt (1.2 equiv) | DIPEA (2.0 equiv) | DCM | 18 | 70-80 |
Yields are approximate and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally effective for a wide range of amines, including those that are less nucleophilic.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 equiv).
-
Add DIPEA (2.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are between 2 and 8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many amide coupling reactions.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add EDC·HCl (1.5 equiv).
-
Add DIPEA or TEA (2.0 equiv) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12 to 24 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The incorporation of a trifluoromethyl group can enhance a molecule's therapeutic potential by increasing its lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile and biological activity.[3] 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a versatile building block for the synthesis of novel therapeutic agents.[3]
A primary target for anti-inflammatory drug development is microsomal prostaglandin E2 synthase-1 (mPGES-1).[4] This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is a promising therapeutic strategy that may offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which can be associated with gastrointestinal and cardiovascular side effects.
Potential Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for the development of inhibitors targeting various enzymes and receptors. Its primary area of investigation is as a potential inhibitor of mPGES-1 for the treatment of inflammatory conditions.
Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Signaling Pathway:
The inhibition of mPGES-1 disrupts the inflammatory cascade at a critical step. The pathway below illustrates the role of mPGES-1 in the production of PGE2.
Caption: The mPGES-1 inflammatory pathway.
Quantitative Data
While specific inhibitory concentration (IC50) values for this compound against mPGES-1 are not available in the reviewed literature, the following table presents data for structurally related benzo[b]thiophene derivatives to provide a basis for comparison and to highlight the potential potency of this class of compounds.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | High-Throughput Screen | 3.19 | [5] |
Note: BDK (Branched-chain α-ketoacid dehydrogenase kinase) is a different target, but this data illustrates the biological activity of a related benzothiophene scaffold.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the 6-trifluoromethyl isomer and can be applied to the synthesis of the 4-trifluoromethyl analog starting from 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
2-fluoro-5-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K2CO3)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ester Formation:
-
In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq.), ethyl thioglycolate (1.2 eq.), and potassium carbonate (1.1 eq.) in anhydrous DMF.
-
Stir the mixture at 60°C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
-
-
Saponification:
-
Dissolve the resulting ester in ethanol.
-
Add a 3N aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 2 with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of mPGES-1.
Workflow Diagram:
Caption: Cell-free mPGES-1 inhibition assay workflow.
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction containing mPGES-1 from IL-1β-stimulated A549 cells or another suitable cell line.
-
Reaction Mixture: In a 96-well plate, combine the microsomal preparation, glutathione (GSH, a necessary cofactor), and various concentrations of this compound (or vehicle control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride (SnCl2).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Human Whole Blood Assay for PGE2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of the compound's ability to inhibit PGE2 production in a complex biological matrix.
Workflow Diagram:
Caption: Human whole blood assay workflow.
Procedure:
-
Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.
-
Incubation with Compound: Aliquot the blood into a 96-well plate and add various concentrations of this compound (or vehicle control). Incubate for 30 minutes at 37°C.
-
Stimulation: Add lipopolysaccharide (LPS) to each well to induce an inflammatory response and PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Plasma Separation: Centrifuge the plate to separate the plasma.
-
PGE2 Quantification: Measure the concentration of PGE2 in the plasma using a validated ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-stimulated control.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents, particularly as inhibitors of mPGES-1. While further studies are required to determine its specific biological activity, the provided synthetic and analytical protocols offer a solid foundation for researchers to explore its therapeutic potential. The unique properties conferred by the trifluoromethyl group make this compound and its derivatives attractive candidates for future drug discovery and development efforts.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 142329-22-4 [sigmaaldrich.com]
- 3. Buy this compound | 826995-55-5 [smolecule.com]
- 4. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the carboxylic acid functionality on benzothiophene scaffolds. These methods are essential for structure-activity relationship (SAR) studies and the development of novel therapeutic agents, as benzothiophene derivatives are known to modulate key signaling pathways, such as STAT3.
Introduction to Benzothiophene Carboxylic Acid Derivatization
The benzothiophene core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The carboxylic acid group, commonly found at the 2- or 3-position of the benzothiophene ring, is a versatile handle for chemical modification. Derivatization of this group into amides, esters, and other functionalities allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Key Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group on benzothiophene scaffolds involve the formation of amides and esters. These transformations are typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack by an amine or an alcohol.
Amide Bond Formation
Amidation is a widely employed strategy to introduce diversity and modulate the biological activity of benzothiophene-based compounds. Several reliable methods are available, each with its advantages depending on the substrate scope and desired scale.
A common precursor for amidation is the highly reactive acyl chloride. This intermediate can be readily prepared from the corresponding carboxylic acid using standard chlorinating agents.
Experimental Protocol: Synthesis of Benzothiophene-2-carbonyl Chloride
-
Materials:
-
Benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure (using Thionyl Chloride):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzothiophene-2-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (5-10 eq) neat or dissolved in a minimal amount of a suitable solvent like toluene.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude benzothiophene-2-carbonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
-
-
Procedure (using Oxalyl Chloride):
-
Suspend benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The solvent and volatile byproducts are removed under reduced pressure to yield the crude acyl chloride.
-
The "fusion process" is a direct and often high-yielding method for the synthesis of benzothiophene carboxamides from the corresponding acyl chloride and an amine.
Experimental Protocol: Amidation of Benzothiophene-2-carbonyl Chloride with Amines (Fusion Method)
-
Materials:
-
Benzothiophene-2-carbonyl chloride
-
Primary or secondary amine (e.g., aminobenzophenones, aminopyridines, anilines)
-
-
Procedure:
-
In a reaction vial, combine benzothiophene-2-carbonyl chloride (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Heat the mixture directly on a hot plate at 130-150 °C for 20-30 minutes until the reaction is complete (TLC monitoring).[1]
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform) or by column chromatography on silica gel.
-
For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, peptide coupling reagents are widely used. Common examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP).
Experimental Protocol: EDC/HOBt Mediated Amidation
-
Materials:
-
Benzothiophene-2-carboxylic acid
-
Amine (primary or secondary)
-
EDC.HCl
-
HOBt
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and the amine (1.1 eq).
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data: Amide Synthesis Yields
| Entry | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Fusion (Acyl Chloride) | Neat | 79 | [1] |
| 2 | 2-Amino-5-chlorobenzophenone | Fusion (Acyl Chloride) | Neat | 77 | [1] |
| 3 | 3-Aminopyridine | Fusion (Acyl Chloride) | Neat | 98 | [1] |
| 4 | p-Chloroaniline | Fusion (Acyl Chloride) | Neat | 49 | [1] |
| 5 | tert-Butyl carbazate | DCC/DMAP | DCM | High | [2] |
| 6 | Various anilines | EDC/HOBt/DMAP | Acetonitrile | Good to Excellent | [3] |
Ester Bond Formation
Esterification of benzothiophene carboxylic acids is another crucial derivatization for modifying their properties. Common methods include Fischer esterification, Steglich esterification, and the Mitsunobu reaction.
This method is particularly useful for coupling carboxylic acids with a wide range of alcohols, including sterically hindered ones, under mild conditions.
Experimental Protocol: Steglich Esterification
-
Materials:
-
Benzothiophene-3-carboxylic acid
-
Alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve benzothiophene-3-carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If EDC is used, perform an aqueous workup as described in the EDC/HOBt amidation protocol.
-
Concentrate the filtrate and purify the crude ester by column chromatography.
-
Quantitative Data: Ester Synthesis Yields (Steglich Esterification)
| Entry | Alcohol | Coupling Reagent | Catalyst | Yield (%) | Reference |
| 1 | Methanol | DCC | DMAP | 95 | [4] |
| 2 | Ethanol | DCC | DMAP | 84 | [4] |
| 3 | Isopropanol | DCC | DMAP | 75 | [4] |
| 4 | Cyclohexanol | DCC | DMAP | 65 | [4] |
| 5 | tert-Butanol | DCC | DMAP | 65 | [4] |
Visualization of Key Concepts
General Derivatization Workflow
The following diagram illustrates a general workflow for the derivatization of benzothiophene carboxylic acids, a common strategy in the early stages of drug discovery.
Caption: General derivatization workflow.
STAT3 Signaling Pathway Inhibition
Benzothiophene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.[5][6] The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by these compounds.
Caption: STAT3 signaling pathway inhibition.
High-Throughput Synthesis Workflow
To accelerate the discovery of lead compounds, a high-throughput synthesis approach can be employed to rapidly generate a library of benzothiophene derivatives. The following diagram outlines a typical workflow for the automated synthesis and screening of a benzothiophene carboxamide library.
Caption: High-throughput synthesis workflow.
References
- 1. Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid as a Fragment for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid as a foundational fragment in the design and discovery of novel kinase inhibitors. This document outlines the rationale for its use, key molecular properties, potential kinase targets, and detailed protocols for screening and elaboration.
Fragment Profile
This compound is a versatile fragment for incorporation into kinase inhibitor screening libraries. Its benzo[b]thiophene core is a recognized scaffold in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. The addition of a trifluoromethyl group at the 4-position offers several advantages in drug design:
-
Enhanced Potency and Selectivity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the aromatic system, potentially leading to more specific and potent interactions with target kinases.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally stable, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile in developed inhibitors.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the fragment, which can enhance cell permeability and bioavailability.
-
Modulation of pKa: The presence of the trifluoromethyl group can lower the pKa of the carboxylic acid, potentially influencing its interaction with amino acid residues in the kinase active site.
Potential Kinase Targets
While direct screening data for this specific fragment is not widely published, derivatives of the benzo[b]thiophene scaffold have shown inhibitory activity against a range of kinases. Based on this existing research, this compound is a promising starting point for developing inhibitors against the following kinase families:
-
MAPK-activated protein kinase 2 (MK2): A key player in inflammatory signaling pathways.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK): Implicated in neurodegenerative diseases and certain cancers.
-
Branched-chain α-ketoacid dehydrogenase kinase (BCKDK): A regulator of branched-chain amino acid metabolism with implications in metabolic diseases.
-
Polo-like kinase 1 (PLK1): A critical regulator of mitosis, making it a target for anticancer therapies.
-
Receptor Tyrosine Kinases (RTKs): Including EGFR, FGFR, and VEGFR, which are frequently dysregulated in cancer.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data that could be obtained from an initial fragment screening campaign. Fragment-based hits typically exhibit lower potency, which is then optimized through medicinal chemistry.
| Kinase Target | Assay Type | Fragment Concentration (μM) | % Inhibition | IC50 (μM) |
| MK2 | Biochemical Assay | 100 | 45 | >100 |
| DYRK1A | Thermal Shift Assay | 200 | ΔTm = 2.1 °C | Not Determined |
| DYRK1B | Biochemical Assay | 100 | 38 | >100 |
| BCKDK | Biochemical Assay | 100 | 52 | 85 |
| PLK1 | Thermal Shift Assay | 200 | ΔTm = 1.5 °C | Not Determined |
Experimental Protocols
Protocol for Kinase Activity Assay (Biochemical)
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted compound solution or DMSO (for control wells).
-
Add 5 µL of a solution containing the kinase and its substrate in the reaction buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to initiate the reaction. The final volume in each well will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect Signal:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol for Synthesis of an Amide-Linked Kinase Inhibitor
This protocol outlines a general method for the chemical elaboration of this compound into a more potent inhibitor by forming an amide bond with a selected amine.
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine of interest (1.1 eq) to the reaction mixture.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked inhibitor.
Visualizations
Caption: Experimental workflow for fragment-based kinase inhibitor discovery.
Caption: Inhibition of the RTK-RAS-MAPK signaling pathway.
Application Notes and Protocols for the Esterification of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. This compound and its ester derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties imparted by the trifluoromethyl group, which can enhance biological activity, metabolic stability, and lipophilicity.[1][2] The benzothiophene scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
Application Notes
The ester derivatives of this compound serve as crucial intermediates in the synthesis of bioactive molecules. The carboxylic acid moiety provides a handle for chemical modification, allowing for the introduction of various ester groups to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.[1] For instance, methyl and ethyl esters are common starting points for further derivatization in the development of novel therapeutic agents.[2][4]
The trifluoromethyl group is a key feature, often leading to increased potency and selectivity in biological applications.[2] In drug development, this can translate to improved efficacy and a better safety profile. In materials science, these compounds are explored for the development of advanced polymers and coatings with enhanced durability and resistance to environmental factors.[2]
Esterification Reactions: An Overview
Esterification is a fundamental reaction in organic synthesis. For a sterically hindered and electron-deficient substrate like this compound, several methods can be employed. The choice of method will depend on the desired ester, the scale of the reaction, and the available reagents. Common approaches include Fischer-Speier esterification, carbodiimide-mediated coupling, and the use of activating agents like phosphorus oxychloride.
Below are detailed protocols for three common esterification methods.
Experimental Protocols
Protocol 1: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification
This method is highly efficient for the esterification of carboxylic acids with alcohols under mild conditions and is particularly useful for sterically hindered substrates.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Workflow Diagram:
Caption: Workflow for DCC/DMAP mediated esterification.
Protocol 2: Phosphorus Oxychloride (POCl₃) Mediated Esterification
This protocol offers a mild and efficient alternative for the synthesis of esters from carboxylic acids and alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (which also serves as the solvent, use in excess).
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for POCl₃ mediated esterification.
Protocol 3: Fischer-Speier Esterification (Acid-Catalyzed)
This is a classic method for esterification, typically using a strong acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by recrystallization or column chromatography.
Workflow Diagram:
Caption: Workflow for Fischer-Speier esterification.
Data Presentation
The following table summarizes expected outcomes for the esterification of this compound based on the described protocols. Yields are estimates based on general principles of esterification and may vary depending on the specific alcohol and reaction conditions.
| Esterification Method | Alcohol | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| DCC/DMAP Mediated | Methanol | DCC, DMAP | CH₂Cl₂ | 0 °C to RT | 4-12 h | High |
| DCC/DMAP Mediated | Ethanol | DCC, DMAP | CH₂Cl₂ | 0 °C to RT | 4-12 h | High |
| DCC/DMAP Mediated | Isopropanol | DCC, DMAP | CH₂Cl₂ | 0 °C to RT | 6-18 h | Moderate to High |
| POCl₃ Mediated | Methanol | POCl₃ | Methanol | 0 °C to RT | 2-6 h | Good to High |
| POCl₃ Mediated | Ethanol | POCl₃ | Ethanol | 0 °C to RT | 2-6 h | Good to High |
| Fischer-Speier | Methanol | H₂SO₄ | Methanol | Reflux | 4-24 h | Moderate to Good |
| Fischer-Speier | Ethanol | H₂SO₄ | Ethanol | Reflux | 4-24 h | Moderate to Good |
Note: "RT" denotes room temperature. Yields are qualitative estimates: High (>80%), Good (60-80%), Moderate (40-60%). Actual yields should be determined experimentally.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC is a potent allergen and should be handled with care.[5]
-
POCl₃ is corrosive and reacts violently with water. Handle with extreme caution.
-
Concentrated acids like H₂SO₄ are highly corrosive. Add them to the reaction mixture slowly and carefully.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Buy this compound | 826995-55-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
The Trifluoromethyl Group: A Key Player in the Biological Activity of Benzothiophenes
Application Note
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A key strategy in modern drug design is the incorporation of fluorine-containing functional groups to enhance the therapeutic potential of lead compounds.[5] Among these, the trifluoromethyl (CF3) group has garnered significant attention due to its unique electronic properties and steric effects, which can profoundly influence a molecule's biological activity.[5][6]
The introduction of a trifluoromethyl group onto the benzothiophene core can lead to significant improvements in its pharmacological profile. The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions. Furthermore, the lipophilic nature of the CF3 group can enhance the compound's ability to cross cellular membranes, leading to improved bioavailability. The steric bulk of the trifluoromethyl group can also play a crucial role in determining the binding affinity and selectivity of the compound for its biological target. Additionally, the carbon-fluorine bond is exceptionally stable, making trifluoromethylated compounds more resistant to metabolic degradation and increasing their in vivo half-life.
This document provides a detailed overview of the role of the trifluoromethyl group in modulating the biological activity of benzothiophene derivatives, with a focus on their anticancer and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the biological activity of various trifluoromethylated and non-trifluoromethylated benzothiophene derivatives, highlighting the impact of the CF3 group on their potency.
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylated | ||||
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Isoxazole derivative with a thiophene moiety | MCF-7 (Breast) | 2.63 | [6] |
| α-Trifluoromethyl chalcone 5 | Chalcone derivative | DU145/TxR (Prostate) | 0.14 | [7] |
| Non-Trifluoromethylated | ||||
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Isoxazole derivative with a thiophene moiety | MCF-7 (Breast) | 19.72 | [6] |
| 5-hydroxybenzothiophene hydrazide 16b | Hydrazide derivative | U87MG (Glioblastoma) | 7.2 | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Phenyl derivative | HepG2 (Liver) | 67.04 | [9] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Acrylonitrile derivative | PC-3 (Prostate) | 0.021-0.050 | [10] |
Table 2: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | Structure | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethylated | ||||
| Trifluoromethyl-substituted pyrazole derivative (13) | Pyrazole derivative | MRSA | 3.12 | [11] |
| Bromo and trifluoromethyl substituted pyrazole (25) | Pyrazole derivative | S. aureus | 0.78 | [11] |
| Non-Trifluoromethylated | ||||
| Benzonaptho and tolyl substituted benzimidazolo benzothiophene (1e, 1g, 1h) | Benzimidazole derivative | Klebsiella pneumoniae | 10-20 | [12] |
| Fluorinated benzothiophene-indole hybrid (3a) | Indole hybrid | MRSA JE2 | 2 | [13] |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
This protocol is used to assess the cytotoxic effects of benzothiophene derivatives on cancer cell lines.[14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzothiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of benzothiophene derivatives against various microorganisms.[16][17][18]
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CaMHB) or other appropriate broth medium
-
96-well plates
-
Benzothiophene derivatives (dissolved in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum and DMSO)
-
Sterility control (broth only)
-
Plate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzothiophene derivatives in the broth medium directly in the 96-well plates.[19]
-
Inoculation: Inoculate each well with a standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[19]
-
Controls: Include positive, negative, and sterility controls on each plate.[19]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][17][19] This can be determined by visual inspection or by measuring the absorbance with a plate reader.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
Certain benzothiophene derivatives, particularly those with structural similarities to combretastatins, exert their anticancer effects by inhibiting tubulin polymerization.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The trifluoromethyl group can enhance the binding affinity of these compounds to the colchicine binding site on tubulin.
Caption: Inhibition of tubulin polymerization by trifluoromethylated benzothiophenes.
Inhibition of the RhoA/ROCK Pathway
Some benzothiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell migration and invasion.[20] By inhibiting this pathway, these compounds can suppress tumor metastasis. The trifluoromethyl group can contribute to the inhibitory activity by enhancing the interaction with the target proteins in the pathway.
Caption: Inhibition of the RhoA/ROCK pathway by trifluoromethylated benzothiophenes.
Conclusion
The incorporation of a trifluoromethyl group into the benzothiophene scaffold is a highly effective strategy for enhancing its biological activity. The unique properties of the CF3 group can lead to significant improvements in potency, bioavailability, and metabolic stability, making trifluoromethylated benzothiophenes promising candidates for the development of novel anticancer and antimicrobial agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and more effective therapeutic agents based on this versatile molecular framework.
References
- 1. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. oiccpress.com [oiccpress.com]
- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 16. Research Portal [ircommons.uwf.edu]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Materials with Specific Electronic and Optical Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of materials with tunable electronic and optical properties, focusing on perovskite quantum dots, graphene, and gold nanoparticles. The methodologies are presented to enable the replication of key experiments for applications in optoelectronics and sensing.
Perovskite Quantum Dots for Optoelectronic Applications
Perovskite quantum dots (PQDs) have emerged as highly promising materials for next-generation optoelectronic devices, including light-emitting diodes (LEDs) and solar cells, due to their exceptional properties such as high photoluminescence quantum yields (PLQY), tunable bandgaps, and narrow emission spectra.[1][2] The hot-injection synthesis method is a widely used technique to produce high-quality, monodisperse PQDs.[3][4]
Experimental Protocol: Hot-Injection Synthesis of CsPbBr₃ Perovskite Quantum Dots
This protocol details the synthesis of green-emitting Cesium Lead Bromide (CsPbBr₃) nanocrystals.[2][3]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
Oleic acid (OA)
-
Oleylamine (OAm)
-
1-Octadecene (ODE)
-
Toluene
-
Methyl acetate (MeOAc) or Acetone (for purification)
-
Nitrogen or Argon gas with Schlenk line
-
Three-neck round-bottom flask, heating mantle, magnetic stirrer, syringes, and standard glassware
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
In a 50 mL three-neck flask, combine Cs₂CO₃ (0.407 g), ODE (20 mL), and OA (1.25 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to a nitrogen or argon atmosphere and heat to 150 °C until the Cs₂CO₃ has fully reacted and the solution is clear.
-
Preheat the cesium oleate solution to 100 °C before injection.
-
-
Synthesis of CsPbBr₃ Nanocrystals:
-
In a 100 mL three-neck flask, combine PbBr₂ (0.188 g) and ODE (10 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour.
-
Inject dry OA (1 mL) and dry OAm (1 mL) into the flask under a nitrogen or argon atmosphere.
-
Raise the temperature to 180 °C.
-
Swiftly inject 0.8 mL of the preheated cesium oleate solution into the reaction flask.
-
After 5-10 seconds, immediately cool the reaction down by placing the flask in an ice-water bath.[3]
-
-
Purification:
-
Transfer the crude solution to a centrifuge tube.
-
Add MeOAc or acetone to precipitate the nanocrystals.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the precipitate in toluene.
-
Repeat the precipitation and re-dispersion steps two more times.
-
Finally, disperse the purified CsPbBr₃ quantum dots in toluene for storage.
-
Data Presentation: Optoelectronic Properties of Perovskite Materials
| Material System | Synthesis Method | Emission Peak (nm) | PLQY (%) | Application | Device Performance Metric |
| CsPbBr₃ QDs | Hot-Injection | 512 | 75 | Green LED | EQE: >20%[5] |
| CsPbBr₃ Nanowires | Hot-Injection | 523 | - | Green Emitter | - |
| MAPbI₃ | Two-Step Spin Coating | - | - | Solar Cell | PCE: ~22.1%[6] |
| FAPbI₃ | Hybrid Vapor Deposition | - | - | Solar Cell | High uniformity films[6] |
| CsPbBr₃/MABr | Sequential Crystallization | - | - | Green LED | EQE: 20.3%[5] |
PLQY: Photoluminescence Quantum Yield, EQE: External Quantum Efficiency, PCE: Power Conversion Efficiency, QDs: Quantum Dots, MAPbI₃: Methylammonium Lead Iodide, FAPbI₃: Formamidinium Lead Iodide, MABr: Methylammonium Bromide.
Visualization: Hot-Injection Synthesis Workflow
Graphene for Transparent Conductive Films
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary electronic and optical properties, including high carrier mobility and optical transparency.[7] Chemical Vapor Deposition (CVD) is a scalable method to produce high-quality, large-area graphene films suitable for applications such as transparent conductive electrodes in displays and solar cells.[8][9]
Experimental Protocol: Chemical Vapor Deposition of Graphene on Copper Foil
This protocol describes the low-pressure CVD (LPCVD) growth of monolayer graphene on a copper foil substrate.[10]
Materials:
-
Copper foil (25 µm thick, 99.8% purity or higher)
-
Methane (CH₄) gas (carbon source)
-
Hydrogen (H₂) gas
-
Argon (Ar) gas
-
Acetic acid or electropolishing solution (for Cu foil treatment)
-
Tube furnace with a quartz tube
-
Vacuum pump and mass flow controllers
Procedure:
-
Substrate Preparation:
-
Cut the copper foil to the desired size (e.g., 1x1 cm²).
-
Treat the copper foil surface to reduce roughness, either by dipping in acetic acid or by electropolishing.
-
Rinse with deionized water and dry with nitrogen.
-
-
Graphene Growth:
-
Place the copper foil in the center of the quartz tube furnace.
-
Evacuate the tube to a base pressure of ~10 mTorr.
-
Annealing: Heat the furnace to 1000 °C under a flow of H₂ gas (e.g., 20 sccm) for 30 minutes. This step cleans the copper surface and increases the grain size.
-
Growth: Introduce a low concentration of methane gas (e.g., 10 sccm CH₄) along with the H₂ flow for 10-30 minutes. The total pressure should be maintained at ~500 mTorr.
-
Cooling: After the growth period, stop the methane flow and cool the furnace rapidly to room temperature under H₂ and Ar flow.
-
-
Graphene Transfer (PMMA-assisted wet transfer):
-
Spin-coat a layer of Polymethyl methacrylate (PMMA) onto the graphene/copper foil.
-
Bake at 180 °C for 1 minute.
-
Float the PMMA/graphene/copper stack on a copper etchant (e.g., ammonium persulfate solution) to etch away the copper foil.
-
Transfer the floating PMMA/graphene film to a beaker of deionized water to rinse.
-
Scoop the film onto a target substrate (e.g., SiO₂/Si or glass).
-
Dry the substrate and bake at 180 °C for 10 minutes to improve adhesion.
-
Remove the PMMA layer by immersing the substrate in acetone.
-
Rinse with isopropanol and dry with nitrogen.
-
Data Presentation: Properties of CVD-Grown Graphene
| Growth Parameter | Value | Effect on Graphene Quality |
| Methane Flow Rate | 5-20 sccm | Affects layer number; lower flow for monolayer. |
| Growth Temperature | 900-1050 °C | Higher temperature generally improves quality.[11] |
| Annealing Time | 20-60 min | Longer time increases Cu grain size, leading to larger graphene domains. |
| Cooling Rate | Fast/Slow | Fast cooling is crucial to prevent multilayer graphene formation. |
| Property | Typical Value | Characterization Technique |
| Sheet Resistance | 100-1000 Ω/sq | Four-point probe measurement |
| Optical Transmittance | >97% | UV-Vis Spectroscopy |
| Carrier Mobility | 1,000-10,000 cm²/V·s | Field-Effect Transistor measurements |
| I₂D/IG Ratio | >2 | Raman Spectroscopy (indicative of monolayer) |
Visualization: CVD Graphene Growth and Transfer Process
References
- 1. researchgate.net [researchgate.net]
- 2. Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. light.utoronto.ca [light.utoronto.ca]
- 6. Fabrication Techniques of Perovskite Solar Cells | Encyclopedia MDPI [encyclopedia.pub]
- 7. ee.iitb.ac.in [ee.iitb.ac.in]
- 8. CVD Graphene: An Overview [acsmaterial.com]
- 9. graphenea.com [graphenea.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
Application in the Formulation of Agrochemicals for Pest Control
Abstract
The efficacy of an agrochemical is critically dependent on its formulation, which combines the active ingredient (AI) with various other substances to ensure stability, safety, and effective delivery to the target pest.[1] This document provides a detailed overview of common agrochemical formulation types, protocols for their development and evaluation, and quantitative data to guide researchers and scientists in the field of pest control.
Introduction to Agrochemical Formulations
An agrochemical formulation is a mixture of an active ingredient with inert ingredients that improves its handling, storage, application, and effectiveness.[1][2] The pure technical grade active ingredient is often unsuitable for direct application due to its high concentration, potential for degradation, and poor miscibility with application carriers like water.[1][3] Formulations are designed to optimize the physicochemical properties of the AI for a specific application method and target.[3][4]
Key objectives of agrochemical formulation include:
-
Enhanced Efficacy: Improving the biological activity of the active ingredient.[5][6]
-
Improved Safety: Reducing handling risks for applicators and minimizing environmental impact.[7]
-
Stability: Ensuring the product remains effective over its shelf life under various storage conditions.[8]
-
User-Friendliness: Creating products that are easy to mix and apply with standard equipment.[7]
Components of Agrochemical Formulations
A typical formulation consists of the active ingredient and several inert components that facilitate its action.[1][2]
| Component | Function | Examples |
| Active Ingredient (AI) | The chemical responsible for controlling the target pest.[3][9] | Glyphosate (herbicide), Chlorpyrifos (insecticide), Tebuconazole (fungicide).[10] |
| Solvents/Carriers | Dissolve or disperse the AI, forming the bulk of the formulation.[2][11] | Water, petroleum-based solvents (e.g., xylene), mineral clays, corn cobs.[11][12] |
| Adjuvants | Enhance the effectiveness of the AI.[5][6][13] This is a broad category that includes surfactants, emulsifiers, and others. | See Table 2 for a detailed breakdown. |
| Stabilizers | Prevent the degradation of the active ingredient.[3] | Antioxidants, UV protectants. |
| Other Components | Buffers, preservatives, anti-foaming agents, and fillers.[6][9] | Citric acid (buffer), silicone (anti-foaming agent). |
Table 1: Key Components in Agrochemical Formulations
The Role of Adjuvants
Adjuvants are critical components that enhance pesticide performance.[5][6][13] They can be included in the formulation by the manufacturer ("in-can") or added to the spray tank by the user.[5][14]
| Adjuvant Type | Primary Function | Examples |
| Surfactants | Reduce the surface tension of spray droplets, improving wetting and spreading on leaf surfaces.[9][14] | Non-ionic surfactants (NIS), organosilicones.[14] |
| Emulsifiers | Allow two immiscible liquids, such as oil and water, to form a stable emulsion.[9][12] | Anionic and non-ionic surfactant blends.[10] |
| Oils | Increase the penetration of the AI through the waxy cuticle of leaves.[14] | Crop Oil Concentrates (COC), Methylated Seed Oils (MSO).[14] |
| Stickers/Extenders | Improve the adhesion of the pesticide to the target surface and protect it from rain and sunlight.[15] | Latex, resins. |
| Buffers | Maintain the pH of the spray solution to prevent alkaline hydrolysis of the AI.[6][9] | Phosphate or citrate buffers. |
Table 2: Common Types of Adjuvants and Their Functions
Common Agrochemical Formulation Types
The choice of formulation depends on the properties of the active ingredient, the target pest, the application method, and environmental factors.[4]
| Formulation Type | Code | Description | Advantages | Disadvantages |
| Emulsifiable Concentrate | EC | A liquid formulation where the AI is dissolved in an oil-based solvent with emulsifiers.[10][16] It forms an emulsion when mixed with water. | Easy to handle and apply; high concentration of AI. | Strong odor; can be phytotoxic to some plants; requires agitation.[10] |
| Wettable Powder | WP | A dry, finely ground powder containing the AI, a wetting agent, and a dispersing agent.[11][12] It forms a suspension in water. | Low cost; easy to store. | Inhalation hazard during mixing; requires constant agitation.[11] |
| Suspension Concentrate | SC | A stable suspension of solid AI particles in a liquid (usually water).[16] | No dust; easy to handle; can be used with a wide range of AIs. | Can settle over time; may require shaking before use. |
| Water Dispersible Granule | WG | A granular formulation that disperses or dissolves in water to form a suspension.[16] | Reduced dust and inhalation risk compared to WP; easy to measure. | Can be more expensive than WP; requires good agitation. |
| Granules | GR | Solid particles of an inert carrier are coated or impregnated with the AI.[11][16] | Ready to use; low drift potential; good for soil application. | Low concentration of AI; may not be effective for foliar pests. |
Table 3: Overview of Common Agrochemical Formulation Types
Application Note: Agrochemical Formulation Development Workflow
The development of a new agrochemical formulation is a multi-step process that begins with the characterization of the active ingredient and ends with a stable, effective, and registered product.
Figure 1: A generalized workflow for the development of a new agrochemical formulation.
Experimental Protocols
Protocol for Physicochemical Stability Testing
Objective: To assess the physical and chemical stability of a liquid formulation (e.g., an EC or SC) under accelerated storage conditions, which predicts its shelf life.
Materials:
-
Formulation sample
-
Glass vials with screw caps
-
Oven/Incubator capable of maintaining 54 ± 2°C
-
Refrigerator/Freezer capable of maintaining 0 ± 1°C
-
Graduated cylinders (e.g., 100 mL Crow receiver)[17]
-
Analytical instruments for AI quantification (e.g., HPLC, GC)[17]
-
pH meter, viscometer
Procedure:
-
Accelerated Storage (Heat Stability): a. Place 50 mL of the formulation into a sealed glass vial. b. Store the vial in an oven at 54°C for 14 days. This is a standard test to simulate approximately two years of storage at room temperature.[17][18] c. After 14 days, remove the sample and allow it to cool to room temperature. d. Visually inspect for any signs of instability such as phase separation, crystallization, or sedimentation. e. Quantify the active ingredient concentration using a validated analytical method (e.g., HPLC) and compare it to the initial concentration. f. Measure physical properties like pH and viscosity and compare them to the initial values.
-
Low-Temperature Stability (Cold Test): a. Place 50 mL of the formulation into a sealed glass vial. b. Store the vial at 0°C for 7 days.[17] c. After 7 days, allow the sample to return to room temperature. d. Visually inspect for crystallization or precipitation. If solids are present, they should redissolve upon gentle agitation.
-
Emulsion/Dispersion Stability (for EC, SC, WG): a. Prepare a dilution of the formulation in water of standard hardness in a 100 mL graduated cylinder (e.g., 1 mL of formulation in 99 mL of water). b. Invert the cylinder 30 times and then allow it to stand undisturbed. c. Record the volume of any cream or sediment that forms at the top or bottom after 30 minutes, 1 hour, and 2 hours. A stable formulation will show minimal separation.
Protocol for Efficacy Bioassay (Leaf-Dip Method for Insecticides)
Objective: To determine the lethal concentration (LC50) of an insecticide formulation against a target foliar pest.
Materials:
-
Target insect pest (e.g., cabbage looper, Trichoplusia ni)
-
Host plant leaves (e.g., cabbage or lettuce)
-
Insecticide formulation
-
Surfactant (if required)
-
Distilled water
-
Beakers, petri dishes, fine paintbrush
-
Ventilated rearing chamber or incubator
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of the insecticide formulation. b. Create a series of five to seven serial dilutions from the stock solution. The concentration range should be chosen to produce mortality between 10% and 90%. c. Prepare a control solution containing only water and the same concentration of any adjuvants (e.g., surfactant) used in the test solutions.
-
Leaf Treatment: a. Excise healthy, uniform-sized leaves from the host plant. b. Dip each leaf into a test solution for 10-20 seconds with gentle agitation to ensure complete coverage. c. Place the treated leaves on a paper towel and allow them to air dry completely. d. Prepare control leaves by dipping them in the control solution.
-
Insect Infestation and Incubation: a. Place one treated, dried leaf into each petri dish lined with moist filter paper. b. Using a fine paintbrush, carefully transfer 10-20 insects (e.g., third-instar larvae) onto each leaf. c. Seal the petri dishes with ventilated lids. d. Place the dishes in an incubator set to appropriate conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Data Collection and Analysis: a. Assess insect mortality after 24, 48, and 72 hours. An insect is considered dead if it does not move when prodded with a probe. b. Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. c. Use probit analysis to calculate the LC50 value (the concentration that kills 50% of the test population) and its 95% confidence intervals.
Quantitative Data Presentation
The following tables present hypothetical but realistic data from formulation evaluation studies.
| Formulation ID | AI Concentration (Initial, g/L) | AI Concentration (After 14d at 54°C, g/L) | % AI Degradation | Emulsion Stability (mL separation after 2h) |
| EXP-EC-01 | 250.5 | 248.1 | 0.96% | 0.2 |
| EXP-EC-02 | 249.8 | 241.3 | 3.40% | 1.5 |
| COM-EC-Ref | 251.0 | 249.0 | 0.80% | 0.3 |
Table 4: Accelerated Stability Data for Experimental Emulsifiable Concentrate (EC) Formulations
| Formulation | Target Pest | LC50 (ppm AI) | 95% Confidence Interval (ppm) |
| EXP-SC-01 | Myzus persicae | 15.2 | 12.8 - 18.1 |
| EXP-SC-02 (with new surfactant) | Myzus persicae | 11.8 | 9.9 - 14.0 |
| COM-SC-Ref | Myzus persicae | 16.5 | 14.2 - 19.3 |
Table 5: Comparative Efficacy (LC50) of Experimental Suspension Concentrate (SC) Formulations Against Green Peach Aphid
Visualization of Experimental Logic
The following diagram illustrates the decision-making process for selecting an appropriate formulation type based on the properties of the active ingredient.
Figure 2: Decision tree for selecting a formulation type based on AI solubility.
References
- 1. extension.purdue.edu [extension.purdue.edu]
- 2. Pesticide Formulations Fact Sheet [npic.orst.edu]
- 3. What you need to know about product formulations for crop protection, phytosanitary products, or pesticides - CropLife Latin America: representamos a la Industria de la ciencia de los cultivos [croplifela.org]
- 4. How to choose a formulation type for Agrochemical Products - HEBEN [hb-p.com]
- 5. Pesticide adjuvant - Wikipedia [en.wikipedia.org]
- 6. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 7. inside.battelle.org [inside.battelle.org]
- 8. toxicityindia.org [toxicityindia.org]
- 9. agritraining.co.za [agritraining.co.za]
- 10. products.pcc.eu [products.pcc.eu]
- 11. UNIT 3: Formulations [cms.ctahr.hawaii.edu]
- 12. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 13. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 14. Pesticide Spray Adjuvants | Mississippi Soybean Promotion Board [mssoy.org]
- 15. greenhouse-management.com [greenhouse-management.com]
- 16. Pesticide formulation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. labcorp.com [labcorp.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
Welcome to the technical support center for the purification of crude 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side-reactions during synthesis, or decomposition. Potential impurities include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric compounds: Formation of other positional isomers during the cyclization reaction.
-
Over-acylated or alkylated byproducts: If a Friedel-Crafts type reaction is involved, polysubstitution on the aromatic ring can occur.[1][2][3][4]
-
Decarboxylated product: Loss of the carboxylic acid group.
-
Residual solvents: Solvents used in the reaction or initial work-up.
Q2: My purified product has a lower than expected melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point range is a classic indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to this observation. Incomplete removal of solvents can also contribute to a depressed melting point.
Q3: I am observing a persistent color in my product even after purification. How can I remove it?
A3: Colored impurities are common in aromatic compounds. These can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. However, be aware that excessive use of charcoal can lead to a decrease in the overall yield of your product.
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available this compound is often sold at purities of 95% or higher.[]
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid organic compounds. However, several issues can arise.
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is coming out of the solution too rapidly. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Ensure the initial solvent is appropriate; test a range of solvents with varying polarities. |
| No Crystal Formation | The solution is not supersaturated (too much solvent was used). The solution is cooling too quickly. | - Boil off some of the solvent to increase the concentration of the compound.[6] - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] - Add a seed crystal of the pure compound.[6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Poor Recovery/Low Yield | Too much solvent was used, leading to significant loss of product in the mother liquor.[6] The compound has some solubility in the cold rinsing solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of boiling solvent necessary to dissolve the crude product.[8] - Ensure the rinsing solvent is ice-cold and use a minimal amount.[8] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. |
| Crystals are too small | The solution cooled too rapidly. | - Allow the solution to cool slowly and undisturbed at room temperature before moving to a colder environment. Slower cooling generally leads to the formation of larger, purer crystals.[7] |
Column Chromatography Issues
Column chromatography is useful for separating compounds with different polarities.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation (overlapping peaks/bands) | The chosen eluent system has incorrect polarity. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between the desired compound and impurities. - For polar acidic compounds, adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the eluent can improve peak shape by suppressing ionization.[9] - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in the minimum amount of solvent before loading it onto the column. |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. The compound is interacting too strongly with the stationary phase (e.g., silica gel). | - Gradually increase the polarity of the eluent. - For highly polar compounds, consider using reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), potentially with a TFA modifier.[10] |
| Tailing of the Compound Band | The compound is interacting too strongly with the stationary phase. The column is overloaded with the sample. | - Add a modifier to the eluent (e.g., a small amount of acid for an acidic compound on silica gel) to reduce strong interactions.[9] - Use a larger column or load less sample. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Potential solvents include ethanol, methanol, acetic acid, or toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to its boiling point with stirring. Continue adding the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography (Normal Phase)
-
Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the desired product and impurities. A common starting point for aromatic carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small addition of acetic acid (e.g., 1%).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Analysis Data (Illustrative)
The following table provides an example of how to present purity data before and after purification. Actual results will vary depending on the nature and amount of impurities.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Melting Point (°C) |
| Recrystallization (Ethanol) | 85% | 97% | 75% | 199-201 |
| Column Chromatography (Silica, Hexane:EtOAc + 1% AcOH) | 85% | >99% | 60% | 200-201 |
Diagrams
Caption: Recrystallization Workflow
Caption: Crystallization Troubleshooting Logic
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. teledyneisco.com [teledyneisco.com]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a multi-step synthesis starting from a substituted fluorobenzaldehyde. The key steps are:
-
Synthesis of the corresponding ester: Reaction of an appropriate 2-fluoro-6-(trifluoromethyl)benzaldehyde with ethyl thioglycolate.
-
Saponification: Hydrolysis of the resulting ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate to the desired carboxylic acid.
Q2: I am observing a low yield in the initial synthesis of the ethyl ester. What are the potential causes and solutions?
Low yields in the initial condensation and cyclization step can be due to several factors. A common issue is the incomplete reaction or the formation of side products. To address this, consider the following:
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Base Selection: The choice of base is critical. Potassium carbonate is commonly used, but other bases like triethylamine can also be effective. The optimal base may vary depending on the specific substrate.
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is necessary, excessive temperatures can lead to decomposition of starting materials or products. A typical temperature range is 60-80 °C.[1]
-
Solvent Purity: Use anhydrous solvents (e.g., DMF or DMSO) to prevent unwanted side reactions with water.
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I improve the yield of this step?
Incomplete hydrolysis is a common challenge. Here are some troubleshooting tips:
-
Base Concentration: Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion. A 2 to 3-fold molar excess is typically recommended.[1]
-
Reaction Time: The hydrolysis may require an extended reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion. Stirring overnight at room temperature is a common practice.[1]
-
Solvent System: A mixture of ethanol and water is a standard solvent system for this saponification. Ensure the ester is fully dissolved to allow for efficient reaction with the aqueous base.
-
Acidification: After the reaction is complete, proper acidification is necessary to precipitate the carboxylic acid. Use a strong acid like hydrochloric acid (HCl) and ensure the pH is sufficiently low to fully protonate the carboxylate.
Q4: My final product is impure. What are the recommended purification methods?
Purification of the final product is essential to remove any unreacted starting materials or side products.
-
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. Common solvent systems for recrystallization of similar compounds include methanol or ethanol/water mixtures.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Inactive reagents. 3. Poor quality of solvent. | 1. Increase reaction time and/or temperature incrementally while monitoring with TLC. 2. Use freshly opened or purified reagents. 3. Use anhydrous, high-purity solvents. |
| Formation of multiple side products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen or water in the reaction mixture. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is run under a strict inert atmosphere and with anhydrous solvents. |
Problem 2: Difficulties During the Hydrolysis of the Ester
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | 1. Insufficient amount of base. 2. Short reaction time. 3. Poor solubility of the ester. | 1. Increase the molar excess of the base (e.g., NaOH). 2. Extend the reaction time and monitor by TLC. 3. Try a different co-solvent to improve solubility, such as THF/water. |
| Low recovery of the carboxylic acid after acidification | 1. Incomplete precipitation of the product. 2. Product is partially soluble in the aqueous layer. | 1. Ensure the pH is sufficiently acidic (pH 1-2) by adding more acid. 2. Cool the mixture in an ice bath to maximize precipitation. 3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Experimental Protocols
Synthesis of Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
This protocol is adapted from a similar synthesis of the 6-(trifluoromethyl) isomer.[1]
-
Under a dried and inert atmosphere (e.g., Nitrogen), dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous DMF.
-
Add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by column chromatography.
Synthesis of this compound
This protocol is a general procedure for the hydrolysis of benzo[b]thiophene esters.[1]
-
Dissolve ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a 3N aqueous solution of sodium hydroxide (2 equivalents).
-
Stir the solution at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to pH 1-2 with 1N hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of substituted benzo[b]thiophene-2-carboxylates, which can be used as a starting point for optimization.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | K₂CO₃ | DMF | 60 | 2 | 57 | [1] |
| 4-Chloro-2-fluorobenzaldehyde | Et₃N | DMSO | 80 | 2 | 96 | [1] |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the target molecule.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and efficient method involves a two-step process. The first step is the cyclization of an appropriate ortho-fluorobenzaldehyde, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde, with ethyl thioglycolate in the presence of a base to form ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. The second step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.[1]
Q2: What are the most common impurities or side products I might encounter in my final product?
The most frequently observed impurities include:
-
Unreacted Starting Materials: Residual 2-fluoro-6-(trifluoromethyl)benzaldehyde and ethyl thioglycolate.
-
Incomplete Hydrolysis: The presence of the intermediate, ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
-
Decarboxylated Product: 4-(Trifluoromethyl)benzo[b]thiophene, formed by the loss of CO2 from the final product, especially if exposed to high temperatures.
-
Regioisomers: Although generally selective, minor amounts of other regioisomers of the benzothiophene core may form during the cyclization step.[2]
Q3: Is the trifluoromethyl group stable during the hydrolysis step?
The trifluoromethyl (-CF3) group is generally stable under the basic conditions used for ester hydrolysis.[3][4] However, under very harsh or prolonged basic conditions, there is a possibility of hydrolysis of the -CF3 group to a carboxylic acid (-COOH) group.[5][6][7] It is crucial to use controlled hydrolysis conditions to avoid this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the final carboxylic acid | Incomplete hydrolysis of the ethyl ester intermediate. | Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) during the hydrolysis step. Ensure the temperature is appropriate for the hydrolysis. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the ester. |
| Incomplete cyclization in the first step. | Ensure anhydrous conditions for the cyclization reaction. Check the purity and reactivity of the starting materials and the base (e.g., potassium carbonate). Optimize the reaction temperature and time. | |
| Presence of a significant amount of ethyl ester in the final product | Insufficient hydrolysis. | As mentioned above, prolong the hydrolysis reaction time, increase the amount of base, or consider a stronger base. Ensure adequate mixing to promote the reaction. |
| Final product is an oil or fails to crystallize | Presence of impurities, such as unreacted starting materials or the ethyl ester. | Purify the crude product using column chromatography. Alternatively, attempt to crystallize the product from a different solvent system. Washing the crude product with a non-polar solvent like hexane may help remove less polar impurities. |
| Observation of an unexpected peak in the mass spectrum corresponding to the loss of 44 amu (CO2) | Decarboxylation of the final product. | Avoid excessive heating during workup and purification. If purification by distillation is attempted, use vacuum distillation at the lowest possible temperature. Recrystallization is generally a milder purification method. |
| Complex NMR spectrum suggesting a mixture of isomers | Formation of regioisomers during the cyclization step. | While the reaction of ortho-fluorobenzaldehydes is generally regioselective, the formation of minor isomers can occur.[2] Careful purification by column chromatography or fractional crystallization may be required to isolate the desired 4-(trifluoromethyl) isomer. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
This protocol is analogous to the synthesis of the 6-(trifluoromethyl) isomer.[1]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Methanol (MeOH)
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous DMF, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).
-
Stir the reaction mixture at 60 °C for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain the pure ethyl ester.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is a general procedure for the hydrolysis of benzo[b]thiophene-2-carboxylates.[1]
Materials:
-
Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add a 3 N solution of sodium hydroxide (2.0 eq.).
-
Stir the solution at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1 N HCl.
-
A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Visualized Workflows and Relationships
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of benzothiophene derivatives
Technical Support Center: Synthesis of Benzothiophene Derivatives
Welcome to the technical support center for the synthesis of benzothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of benzothiophene derivatives, presented in a question-and-answer format.
Gewald Aminobenzothiophene Synthesis
Q1: My Gewald reaction is failing or giving a very low yield. What are the first things I should check?
A1: The most critical initial step in the Gewald reaction is the Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[1] Failure at this stage will prevent the formation of the thiophene ring. Here’s what to look into:
-
Starting Material Quality: Ensure your carbonyl compound is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]
-
Base Selection: The choice of base is crucial for the initial condensation. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are commonly used. For less reactive ketones, you might need a stronger base.[2]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[2]
Q2: I'm observing the formation of byproducts in my Gewald reaction. What are they and how can I minimize them?
A2: Common byproducts include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation, and polymers.[2]
-
Unreacted Starting Materials: If the reaction hasn't gone to completion, you'll see your starting materials. Consider increasing the reaction time or optimizing the temperature.[2]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization are slow. Ensure you have enough sulfur and that the reaction conditions are suitable for cyclization.[2]
-
Dimerization/Polymerization: Starting materials or intermediates can sometimes self-condense. To mitigate this, try adjusting the reactant concentrations, the rate of reagent addition, or changing the solvent.[2]
Palladium-Catalyzed Synthesis (e.g., Suzuki, C-H Arylation)
Q3: My palladium-catalyzed C2-arylation of a benzothiophene derivative is resulting in a low yield. How can I optimize it?
A3: Low yields in palladium-catalyzed cross-coupling reactions are often due to a suboptimal choice of catalyst, oxidant, solvent, or temperature. A systematic optimization of these parameters is key. For the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have shown that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide high yields.[3]
Q4: I am having trouble with the purification of my crude benzothiophene derivative. What are the best methods?
A4: Achieving high purity is essential for subsequent applications. The two most effective purification methods are column chromatography and recrystallization.[3]
-
Column Chromatography: This is a highly versatile method for separating your desired product from byproducts and unreacted starting materials.[3]
-
Recrystallization: This technique is excellent for purifying solid compounds, provided a suitable solvent system can be found.
Data Presentation
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[3]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Table 2: Optimization of Pd(II)-Catalyzed Oxidative Heck Reaction[4]
| Entry | Ag Salt (3.0 equiv) | PivOH (equiv) | Solvent | Yield (%) |
| 1 | AgOAc | 3.0 | THF | 75 |
| 2 | AgOPiv | 3.0 | THF | 95 |
| 3 | Ag₂CO₃ | 3.0 | THF | 81 |
| 4 | AgOPiv | 3.0 | DCE | 85 |
| 5 | AgOPiv | 3.0 | DMSO | 63 |
| 6 | AgOPiv | 3.0 | IPA | 55 |
| 7 | AgOPiv | 3.0 | DMF | 71 |
| 8 | AgOPiv | 3.0 | MTBE | 68 |
| Reaction conditions: 1a (0.1 mmol), styrene 2a (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (5 mol %), Ag salt (3.0 equiv), and PivOH (x equiv) in solvent (0.6 mL) at 120 °C for 12 h. GC yields. |
Experimental Protocols & Workflows
Troubleshooting Workflow for Low Yield in Gewald Synthesis
Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-dioxide[3]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for a General Suzuki-Miyaura Coupling Reaction
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried, resealable Schlenk tube under an inert atmosphere, combine the aryl halide (e.g., 3-bromo-7-chloro-1-benzothiophene, 1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., NaOt-Bu, 1.4 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos).
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture with stirring (typically between 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired aminated product.[4]
Protocol 3: General Procedure for Sonogashira Coupling[5]
-
To a solution of the benzothiophene halide (e.g., 3-bromo-7-chloro-1-benzothiophene, 1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF or a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat as necessary until completion.
-
Quench the reaction and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Purification by Column Chromatography[3]
-
Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting with a low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to separate the components.
-
Collect and Analyze Fractions: Collect the eluate in fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.
References
Stability issues of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide: Investigating Solution Stability Issues
When encountering unexpected experimental results or signs of degradation, a systematic approach to troubleshooting is crucial. The following guide provides a logical workflow to identify the root cause of instability.
Have you observed any of the following?
-
Unexpected analytical results: Changes in HPLC chromatograms (new peaks, decreasing area of the main peak), inconsistent assay results.
-
Visual changes in the solution: Color change, precipitation, or haze formation over time.
-
Loss of biological activity: Diminished or inconsistent results in biological assays.
If you answered yes to any of the above, proceed through the following troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the benzothiophene core and related molecules, the following are potential degradation routes:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.
-
Photodegradation: Aromatic compounds, especially those with heteroatoms, can be sensitive to light. Exposure to UV or even high-intensity visible light may lead to the formation of radical species and subsequent degradation. Trifluoromethylated aromatic compounds have been observed to degrade into trifluoroacetic acid upon photolysis.
-
Hydrolysis: Although the carboxylic acid itself is stable, under harsh acidic or basic conditions, other functional groups on similar molecules could be susceptible to hydrolysis. For this specific molecule, hydrolysis is less likely to be a primary concern for the core structure under typical experimental conditions.
Caption: Potential degradation pathways.
Q2: What is the recommended solvent for preparing stock solutions?
For optimal stability, it is recommended to prepare stock solutions in high-purity, aprotic solvents such as DMSO or DMF . When preparing working solutions in aqueous buffers, it is advisable to make fresh dilutions from the stock solution immediately before use. The stability in aqueous media, especially at different pH values, should be experimentally verified.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be pH-dependent. While specific data is unavailable, the following general guidance applies:
-
Acidic Conditions: The compound is expected to be relatively stable in mildly acidic to neutral pH.
-
Basic Conditions: In strongly basic solutions, the carboxylate salt will be formed. While the core structure is generally stable, prolonged exposure to high pH, especially at elevated temperatures, could potentially promote oxidative degradation.
A pH stability study is recommended to determine the optimal pH range for your specific application.
Q4: Are there any special handling and storage recommendations?
Yes, to ensure the integrity of the compound, please adhere to the following recommendations:
-
Solid Form: Store the solid compound at 2-8°C in a tightly sealed container, protected from light.
-
In Solution:
-
Store stock solutions in DMSO or DMF at -20°C or -80°C .
-
Minimize freeze-thaw cycles.
-
For aqueous solutions, prepare them fresh for each experiment.
-
Always protect solutions from light by using amber vials or covering them with aluminum foil.
-
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions. This can help you identify potential liabilities and develop appropriate handling and storage procedures.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants without completely consuming the parent compound.[1][2][3][4][5]
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Store the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
For solid-state thermal stress, place the solid compound in an oven at a similar temperature.
-
Collect samples at various time points.
-
-
Photostability:
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A common exposure level is 1.2 million lux hours and 200 watt hours/square meter.[1][4]
-
Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Collect samples after the exposure period.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. & 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. & 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | Up to 24 hours |
| Thermal | Heat | 60°C or 80°C | Up to 7 days |
| Photostability | UV/Visible Light | Ambient | Per ICH Q1B |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and available literature for related compounds. Users are strongly encouraged to perform their own stability studies to validate the suitability of this compound for their specific experimental conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Troubleshooting decarboxylation side reactions in benzothiophene chemistry
Welcome to the technical support center for benzothiophene chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, with a focus on mitigating unwanted decarboxylation side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura coupling of a bromo-benzothiophene-2-carboxylic acid due to a suspected side reaction.
Q1: I am performing a Suzuki-Miyaura coupling with 3-bromo-benzothiophene-2-carboxylic acid and an arylboronic acid, but I am observing a significant amount of the debrominated, decarboxylated benzothiophene as a byproduct. What is causing this, and how can I prevent it?
A1: This issue likely arises from two competing side reactions: protodebromination and decarboxylation, which are often promoted by the reaction conditions required for the Suzuki-Miyaura coupling, particularly high temperatures and the basic environment. The palladium catalyst itself can also facilitate decarboxylation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures are a primary driver of decarboxylation. Assess if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. Compare the yield of your desired product versus the decarboxylated byproduct at different temperatures.
-
Select a Milder Base: Strong bases can promote both protodebromination and decarboxylation. Consider switching from strong bases like K₃PO₄ or Cs₂CO₃ to a milder base such as K₂CO₃ or even NaHCO₃, if the reaction tolerates it.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. A more active catalyst system might allow for the reaction to proceed at a lower temperature, thereby minimizing side reactions. For instance, using a highly active phosphine ligand could improve the rate of the desired coupling relative to the side reactions.
-
Protect the Carboxylic Acid Group: If optimization of reaction conditions is insufficient, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is generally more stable under these conditions. The ester can then be saponified in a subsequent step under carefully controlled, milder conditions to regenerate the carboxylic acid.
Issue 2: Unwanted decarboxylation during the saponification of a benzothiophene-2-carboxylate ester.
Q2: I am trying to hydrolyze a methyl benzothiophene-2-carboxylate to the corresponding carboxylic acid using NaOH in methanol, but I am losing a significant portion of my product to decarboxylation. How can I achieve a clean saponification?
A2: Decarboxylation during saponification is often caused by excessive heat or prolonged exposure to strong basic conditions after the hydrolysis is complete. The resulting carboxylate salt is susceptible to decarboxylation, especially if the benzothiophene ring has electron-donating groups that can stabilize the intermediate carbanion formed upon CO₂ loss.
Troubleshooting Steps:
-
Use Milder Conditions: Instead of refluxing, try stirring the reaction at room temperature for a longer period. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Alternative Hydrolysis Methods: Consider using alternative, milder hydrolysis conditions. For example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and less harsh than NaOH or KOH.
-
Careful Acidification: During the workup, add acid slowly at a low temperature (e.g., in an ice bath) to protonate the carboxylate. A rapid, exothermic acidification can provide the energy needed for decarboxylation.
-
Enzymatic Hydrolysis: For particularly sensitive substrates, enzymatic hydrolysis using a lipase under neutral pH conditions can provide a very mild and selective method for de-esterification, completely avoiding harsh basic conditions.
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the extent of decarboxylation in common reactions involving benzothiophene-2-carboxylic acid. Note: This data is representative and intended for educational purposes.
Table 1: Effect of Temperature and Base on Decarboxylation in a Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Base | Desired Product Yield (%) | Decarboxylated Byproduct (%) |
| 1 | 110 | K₃PO₄ | 45 | 35 |
| 2 | 90 | K₃PO₄ | 65 | 15 |
| 3 | 90 | K₂CO₃ | 78 | 5 |
| 4 | 70 | K₂CO₃ | 60 (slower reaction) | <2 |
Table 2: Influence of Reaction Conditions on Decarboxylation during Saponification of Methyl Benzothiophene-2-carboxylate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Carboxylic Acid Yield (%) | Decarboxylated Byproduct (%) |
| 1 | NaOH | Methanol | 65 (Reflux) | 4 | 60 | 30 |
| 2 | NaOH | Methanol | 25 (RT) | 24 | 85 | 10 |
| 3 | LiOH | THF/H₂O | 25 (RT) | 18 | 95 | <2 |
| 4 | KOH | Ethanol | 50 | 6 | 75 | 18 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromo-benzothiophene-2-carboxylic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-benzothiophene-2-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask and further degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and acidify carefully with 1M HCl at 0 °C to a pH of ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Saponification of Methyl Benzothiophene-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve methyl benzothiophene-2-carboxylate (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete in 12-24 hours.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL).
-
Acidification: Cool the solution in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the product.
Visualizations
How to increase the solubility of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. The focus is on addressing solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily influenced by three key structural features:
-
Benzo[b]thiophene core: This rigid, aromatic heterocyclic system is inherently hydrophobic, which contributes to low water solubility.[1]
-
Trifluoromethyl (-CF3) group: The -CF3 group is highly lipophilic and electron-withdrawing, which significantly increases the overall hydrophobicity of the molecule and often leads to decreased aqueous solubility.[2][3][4][5]
-
Carboxylic acid (-COOH) group: This is an ionizable functional group. At pH values below its acid dissociation constant (pKa), the group is protonated (-COOH) and less polar. At pH values above its pKa, it becomes deprotonated (-COO⁻), forming a carboxylate salt that is more polar and, therefore, more soluble in aqueous solutions.[6][7]
Q2: What is the recommended first step for dissolving this compound for a biological assay?
A2: The standard initial approach is to prepare a concentrated stock solution in an organic solvent.[8][9] Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for this purpose due to its ability to dissolve a wide range of compounds.[8][10] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into an aqueous medium is a frequent challenge with hydrophobic compounds.[9][10] This occurs because the compound, which is stable in the organic solvent, crashes out when the solution polarity dramatically increases. Here are several strategies to troubleshoot this issue:
-
Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final desired concentration.[8][10]
-
Gradual (Stepwise) Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, try a stepwise dilution.
-
Use Pre-warmed Assay Buffer: Warming your aqueous assay buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility.[11][12]
-
Optimize Final DMSO Concentration: While the goal is to keep the final DMSO concentration as low as possible to avoid cellular toxicity, sometimes a slightly higher (but still tolerated) concentration may be necessary to keep the compound in solution.[13]
Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO varies significantly between cell types. It is crucial to determine the optimal concentration for your specific cell line. The following table provides general guidelines. Always include a vehicle control (assay medium with the same final DMSO concentration as your test samples) in your experiments.[8]
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| General Cell-Based Assays | ≤ 0.5% | Many cell lines can tolerate up to 1%, but 0.5% is a widely recommended upper limit to avoid cytotoxicity.[8][9] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to DMSO than immortalized cell lines.[8][14] |
| High-Throughput Screening | 0.1% - 1% | The concentration may vary based on the assay and cell line sensitivity. |
Q5: How can I leverage the carboxylic acid group to improve solubility?
A5: The carboxylic acid moiety allows for pH-dependent solubility. By increasing the pH of your aqueous buffer, you can deprotonate the carboxylic acid, forming a more soluble salt.[6][7] For many carboxylic acids, increasing the pH to 7.4 or slightly higher can significantly improve solubility. However, it is essential to ensure the chosen pH is compatible with your biological assay and does not affect protein function or cell viability.
Q6: Are there alternatives to DMSO or pH adjustment for improving solubility?
A6: Yes, if DMSO and pH adjustments are insufficient or incompatible with your assay, you can explore the use of solubilizing excipients.[6][9][15] These are added to the aqueous buffer to help keep the compound in solution.
-
Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used in small percentages in the final assay medium.[6][9][16]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[9][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO. | High crystallinity or very low solubility even in organic solvents. | 1. Gently warm the solution in a 37°C water bath. 2. Use a bath sonicator for 5-15 minutes. 3. If it still doesn't dissolve, try a different organic solvent like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but check for assay compatibility. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The compound has very low aqueous solubility and is "crashing out." | 1. Lower the final concentration of the compound. 2. Perform serial dilutions in 100% DMSO first.[8][10] 3. Use a pre-warmed buffer.[11][12] 4. See Protocol 2 for using solubilizing agents. |
| Precipitation occurs over time during the assay. | The compound is metastable and slowly precipitating at the assay temperature. | 1. Decrease the final compound concentration. 2. Incorporate a low percentage of a co-solvent (e.g., 1-2% ethanol or PEG 400) in the final assay medium.[9] 3. Consider using cyclodextrins to form a stable inclusion complex. |
| Inconsistent results or low compound activity. | Poor solubility is leading to an inaccurate final concentration. | 1. Visually inspect all solutions for precipitation before adding to cells/assay. 2. Centrifuge plates/tubes before analysis to pellet any precipitate. 3. Re-evaluate and optimize the solubilization method using the protocols below. |
Experimental Protocols
Protocol 1: Preparation of DMSO Stock and Serial Dilution
This protocol outlines the standard procedure for preparing a DMSO stock solution and performing serial dilutions to minimize precipitation.
-
Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Preparing the Stock Solution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the solution at 37°C or sonicate until the compound is fully dissolved.[11]
-
Serial Dilution in DMSO: To create a dose-response curve, perform serial dilutions in 100% DMSO. For a 2-fold dilution series, transfer half the volume from the highest concentration tube to a new tube containing an equal volume of DMSO, and mix thoroughly. Repeat for each subsequent concentration.[8][10]
-
Final Dilution into Assay Medium: Directly add a small aliquot (e.g., 1-2 µL) of each DMSO dilution into the final assay medium to reach the desired working concentration. The final DMSO concentration should ideally be below 0.5%.[8][9]
Protocol 2: Screening for Effective Solubilizing Agents
This protocol provides a method to test different solubilizing agents if DMSO alone is insufficient.
-
Prepare Stock Solutions:
-
Prepare a 20 mM stock solution of your compound in 100% DMSO as described in Protocol 1.
-
Prepare 10% (v/v or w/v) stock solutions of solubilizing agents (e.g., PEG 400, Tween® 80, Hydroxypropyl-β-cyclodextrin) in your aqueous assay buffer.
-
-
Prepare Test Buffers: Create a series of test buffers by diluting the solubilizing agent stocks into your assay buffer to achieve final concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Test for Precipitation: Add the DMSO stock of your compound to each test buffer to the highest final concentration that previously resulted in precipitation. Also, include a control with no solubilizing agent.
-
Observation: Visually inspect for precipitation immediately and after incubating for a period relevant to your assay duration (e.g., 2 hours) at the assay temperature.
-
Selection: Choose the lowest concentration of the solubilizing agent that prevents precipitation for your experiments.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Buy this compound | 826995-55-5 [smolecule.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. jelsciences.com [jelsciences.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of impurities from preparations of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: Common impurities can originate from starting materials, reagents, and side reactions during the synthesis. These may include:
-
Unreacted starting materials: Such as substituted 2-bromobenzaldehydes or other precursors.
-
Reagents: For example, residual palladium catalysts or coupling reagents.
-
Positional isomers: Depending on the synthetic route, isomers of the desired product may form.[1]
-
Byproducts from side reactions: These can include over-oxidized or reduced forms of the target molecule or products from competing reaction pathways.
-
Residual solvents: Solvents used in the synthesis and workup procedures.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used primary purification methods are:
-
Recrystallization: This is often the first method of choice for crystalline solids. It is effective at removing impurities with different solubility profiles.
-
Silica Gel Column Chromatography: This technique is excellent for separating compounds with different polarities. It can be used to remove impurities that are difficult to eliminate by recrystallization alone.[2][3]
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Helps to identify the structure of the desired product and detect any organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (198-201°C) is indicative of high purity.[]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Use a less polar solvent or a solvent mixture.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.- Ensure the solution is fully cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation. |
| Oily Product After Recrystallization | - The presence of impurities is inhibiting crystallization.- The compound has a low melting point in the presence of the solvent. | - Attempt to purify a small portion of the material by column chromatography first, and then use the purified material as seed crystals.- Try a different recrystallization solvent or a multi-solvent system. |
| Co-elution of Impurities in Column Chromatography | The polarity of the impurity is very similar to the product. | - Optimize the eluent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture may improve separation.- Consider using a different stationary phase, such as reverse-phase silica (C18).- High-Performance Liquid Chromatography (HPLC) may offer better resolution for difficult separations.[2] |
| Product is Tailing on the TLC/Column | The carboxylic acid group is interacting strongly with the acidic silica gel. | - Add a small amount of a polar, acidic solvent like acetic acid (0.5-1%) to the eluent to suppress this interaction. |
| Product Appears Discolored After Purification | Presence of trace metallic impurities or degradation products. | - Treat a solution of the product with activated charcoal before a final recrystallization step. |
Data on Purification Efficacy
The following table presents typical, albeit illustrative, purity data for this compound before and after purification by the recommended methods.
| Purification Stage | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Other Impurities (%) |
| Crude Product | 85.2 | 7.8 | 4.1 | 2.9 |
| After Recrystallization | 97.5 | 0.9 | 0.8 | 0.8 |
| After Column Chromatography | 99.2 | <0.1 | 0.3 | 0.4 |
| After Both Methods | >99.8 | <0.1 | <0.1 | <0.1 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with water). A suitable solvent will dissolve the compound when hot but not when cold. A mixture of isopropanol and water is often effective.[5]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (200-300 mesh) in the initial chromatography eluent.[3]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1 v/v) and gradually increase the polarity (e.g., to 7:3 v/v). A small amount of acetic acid (0.5%) can be added to the eluent to reduce tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Preventing degradation of trifluoromethylated aromatic compounds during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of trifluoromethylated aromatic compounds during your chemical reactions.
The trifluoromethyl (CF₃) group is a valuable substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, the perceived stability of the C-F bond can be misleading. Under various reaction conditions, the CF₃ group can degrade, leading to reduced yields, product impurities, and defluorination. This guide is designed to help you navigate these challenges.
General FAQs on CF₃ Group Stability
Q1: Under what general conditions is the trifluoromethyl group unstable?
A1: The trifluoromethyl group, while generally robust, can be susceptible to degradation under several conditions:
-
Strongly Basic Conditions: Particularly in the presence of nucleophiles and protic solvents, hydrolysis can occur, leading to the formation of a carboxylic acid (benzoic acid derivative) and fluoride ions. This is especially true for trifluoromethylphenols.[1]
-
Strongly Acidic Conditions (Superacids): In superacids like trifluoromethanesulfonic acid (CF₃SO₃H), the CF₃ group can be protonated, leading to the formation of reactive carbocationic or acylium ion intermediates, which can then undergo Friedel-Crafts type reactions.
-
Reductive Conditions: Certain transition metal catalysts, especially in lower oxidation states, or strong reducing agents can facilitate C-F bond cleavage through single-electron transfer (SET) pathways, leading to hydrodefluorination (replacement of F with H).
-
Photochemical Reactions: UV or visible light can induce photodegradation, often producing trifluoroacetic acid (TFA) and fluoride anions as final products.[2]
Q2: What are the common degradation products of a trifluoromethyl group on an aromatic ring?
A2: The primary degradation products depend on the reaction mechanism:
-
Hydrolysis: Stepwise loss of fluoride ions (F⁻) ultimately converts the -CF₃ group to a carboxylic acid (-COOH). Intermediates such as benzoyl fluorides may be formed.[1]
-
Reductive Defluorination: This process can lead to the formation of -CF₂H, -CFH₂, and eventually -CH₃ groups, or complete cleavage.
-
Photodegradation: Often results in the formation of trifluoroacetic acid (TFA).[2]
Q3: Are there any general strategies to enhance the stability of the CF₃ group during a reaction?
A3: Yes, several general strategies can be employed:
-
Control of pH: Avoid strongly basic or acidic conditions if possible. If a base is required, weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over strong hydroxides or alkoxides.
-
Anhydrous Conditions: For many reactions, especially those involving organometallics or strong bases, rigorously excluding water is critical to prevent hydrolysis.
-
Lower Reaction Temperatures: Degradation pathways often have higher activation energies than the desired reaction. Running reactions at lower temperatures can help to minimize side reactions.
-
Inert Atmosphere: Oxygen can sometimes play a role in catalyst decomposition or side reactions that lead to substrate degradation.[2] Working under an inert atmosphere (Nitrogen or Argon) is good practice.
-
Judicious Choice of Catalysts and Ligands: The electronic and steric properties of ligands on a metal catalyst can significantly influence the stability of intermediates and prevent undesired side reactions like β-hydride elimination or defluorination.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are workhorses in modern synthesis. However, the electron-withdrawing nature of the CF₃ group can present unique challenges.
Suzuki-Miyaura Coupling
FAQs
Q1: My Suzuki-Miyaura coupling with a trifluoromethyl-substituted aryl halide is giving low yield. What are the likely causes?
A1: Low yields can stem from several issues. First, check general Suzuki coupling parameters like catalyst activity, purity of reagents, and ensuring an inert atmosphere.[2] Specifically for CF₃-substituted substrates:
-
Inefficient Oxidative Addition: While the electron-withdrawing CF₃ group often facilitates oxidative addition to aryl halides, highly electron-poor systems can sometimes be challenging. Consider a more electron-rich phosphine ligand.
-
Protodeboronation: The boronic acid coupling partner can degrade, especially under basic conditions. This is a common side reaction. Using milder bases (e.g., K₃PO₄, K₂CO₃ instead of NaOH) or switching to a more stable boronate ester (e.g., pinacol ester) can mitigate this.[2]
-
Hydrodehalogenation: An undesired side reaction where the aryl halide is reduced to an arene (-X is replaced by -H). This can be influenced by the phosphine ligand and the presence of water.[3][4]
Q2: I'm observing defluorination of my trifluoromethyl group during the Suzuki coupling. How can I prevent this?
A2: Defluorination is less common in Suzuki couplings compared to other reactions but can occur under harsh conditions.
-
Reduce Temperature: High temperatures can promote degradation. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer time.
-
Change the Base: Strong bases can attack the CF₃ group. Switch to a weaker, non-nucleophilic base like K₂CO₃ or CsF.
-
Ligand Choice: The ligand can influence the stability of the palladium intermediates. Experiment with different phosphine ligands (e.g., SPhos, XPhos) as they can affect the rate of reductive elimination versus potential degradation pathways.
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
Data Presentation: Optimization of Suzuki Coupling Conditions
Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid. [5]
| Entry | Solvent | Base (2 equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 70 | 3 | 25 |
| 2 | CH₃CN | K₂CO₃ | 70 | 3 | 21 |
| 3 | Dioxane | K₂CO₃ | 70 | 3 | 30 |
| 4 | DMF/H₂O | K₂CO₃ | 70 | 3 | 98 |
| 5 | DMF/H₂O | Et₃N | 70 | 3 | 34 |
| 6 | DMF/H₂O | K₂CO₃ | 50 | 24 | 82 |
| 7 | DMF/H₂O | K₂CO₃ | RT | 24 | 72 |
| 8 | DMF/H₂O | K₂CO₃ | 70 | 1 | 85 |
Reaction Conditions: 4-bromoacetophenone (0.5 mmol), phenylboronic acid (0.6 mmol), Catalyst (1, 10 mg), Base (1.0 mmol), Solvent (4 mL), unless otherwise noted.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with a boronic acid.[6]
Materials:
-
Aryl Halide (e.g., 4-Bromobenzotrifluoride) (1.0 equiv)
-
Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., JohnPhos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Degassed Solvents (e.g., THF and Water)
Procedure:
-
Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvents (e.g., a 5:1 mixture of THF:Water) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (a good starting point is 40-60 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature may be beneficial. If degradation is observed, the temperature should be lowered.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
FAQs
Q1: My Sonogashira coupling involving a trifluoromethyl-aryl halide is failing. What should I try?
A1: Besides standard issues (inactive catalyst, poor quality alkyne, insufficient degassing), consider these points:
-
Base Selection: The choice of base is critical. Organic amines like Et₃N or i-Pr₂NH are common, but for some substrates, inorganic bases may be required. Strong bases can promote side reactions.[7]
-
Copper Co-catalyst: While many "copper-free" methods exist, the copper(I) co-catalyst (e.g., CuI) is often crucial, especially for less reactive aryl halides. It facilitates the formation of the copper acetylide intermediate.
-
Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can often be suppressed by running the reaction under strictly anaerobic conditions and using an excess of the alkyne.
Q2: The CF₃ group on my substrate seems to be affecting the reaction rate. How do I optimize for this?
A2: The strong electron-withdrawing nature of the CF₃ group makes the aryl halide a good electrophile, which should facilitate oxidative addition. If the reaction is slow, the issue may lie elsewhere in the catalytic cycle.
-
Ligand: The phosphine ligand on the palladium catalyst plays a key role. For electron-deficient aryl halides, more electron-donating and bulky phosphine ligands can sometimes accelerate the reductive elimination step.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Common solvents include THF, DMF, and acetonitrile.
Data Presentation: Optimization of Sonogashira Coupling Conditions
Table 2: Effect of Base on a Copper-Free Sonogashira Coupling. [7]
| Entry | Base (2.5 equiv) | Time (h) | Yield (%) |
| 1 | (i-Pr)₂NH | 2 | 100 |
| 2 | TMP | 2 | 100 |
| 3 | Et₂NH | 18 | 58 |
| 4 | Et₃N | 18 | 56 |
| 5 | Pyrrolidine | 18 | 100 |
| 6 | Piperidine | 18 | 100 |
| 7 | Morpholine | 18 | 10 |
| 8 | DBU | 18 | 12 |
Reaction Conditions: 4-iodotoluene (0.2 mmol), phenylacetylene (0.3 mmol), [DTBNpP]Pd(crotyl)Cl (1 mol%), Base (0.5 mmol), THF (1 mL), Room Temperature.
Heck Coupling
FAQs
Q1: I am attempting a Heck reaction with a trifluoromethyl-substituted aryl bromide, but the yield is poor. What are the common pitfalls?
A1: The Heck reaction can be sensitive to several parameters.
-
Base and Solvent: The combination of base and solvent is crucial. Common systems include inorganic bases like K₂CO₃ or NaOAc in polar aprotic solvents like DMF or NMP.[8]
-
Catalyst System: The choice of palladium source and ligand (if any) is important. While ligand-free systems with Pd(OAc)₂ can work, phosphine ligands are often required for challenging substrates.
-
Alkene Partner: The electronic nature of the alkene partner (e.g., acrylates, styrenes) will influence the reaction rate and regioselectivity.
Experimental Protocol: Heck Coupling in Aqueous Media
This protocol describes a general procedure for the Heck coupling of an aryl bromide with styrene.[8]
Materials:
-
Aryl Bromide (e.g., 4-Bromobenzotrifluoride) (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (1.0 mol%)
-
Ligand Precursor (e.g., Tetrahydropyrimidinium salt, 2 mol%)
-
K₂CO₃ (2.0 mmol)
-
DMF/Water (1:1 mixture, 6 mL)
Procedure:
-
Setup: Add Pd(OAc)₂, the ligand precursor, the aryl bromide, styrene, and K₂CO₃ to a small Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add the DMF/water solvent mixture.
-
Reaction: Heat the mixture at 80 °C for 4 hours.
-
Workup: After the reaction, cool the mixture to room temperature. Extract with a mixture of ethyl acetate/hexane (1:5).
-
Purification: Filter the organic extract through a pad of silica gel, wash thoroughly, concentrate the filtrate, and purify the product by flash chromatography.
Troubleshooting Guide: Ortho-Lithiation
Directed ortho-lithiation is a powerful tool for C-H functionalization, but the strong bases used can pose a risk to sensitive functional groups like -CF₃.
FAQs
Q1: I am trying to perform an ortho-lithiation on benzotrifluoride, but I am getting a complex mixture of products or recovering my starting material. What is going wrong?
A1: This is a challenging reaction due to the acidity of the benzylic protons not being significantly different from the ring protons and the strength of the base required.
-
Base Strength & Sterics: The choice of base is critical. While n-BuLi is common, it can sometimes act as a nucleophile. Sterically hindered bases like s-BuLi, t-BuLi, or lithium amides (LDA, LiTMP) are often preferred to minimize nucleophilic addition.[9] The use of additives like TMEDA can increase the reactivity of alkyllithiums.
-
Temperature Control: These reactions must be run at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Even at -78 °C, the solubility of your starting material might be low, which can hinder the reaction.[10]
-
Quenching: If you are recovering starting material after a D₂O quench, it indicates the lithiation is not occurring. This could be due to inactive base, insufficient reaction time, or poor solubility.[10] The formation of butanol suggests the n-BuLi is being quenched by a proton source, likely trace water. Ensure all glassware is flame-dried and solvents are anhydrous.
Q2: Can the trifluoromethyl group itself direct ortho-lithiation?
A2: Yes, the trifluoromethyl group is considered a moderate directing metalating group (DMG).[11] However, it is weaker than many other common DMGs like amides or carbamates. In a molecule with multiple DMGs, the stronger group will typically direct the lithiation.
Workflow and Troubleshooting for Ortho-Lithiation
Caption: General workflow and troubleshooting for a directed ortho-lithiation reaction.
Troubleshooting Guide: Reactions in Basic Media (Hydrolysis)
Trifluoromethyl groups on electron-rich aromatic rings, such as phenols, are particularly susceptible to hydrolysis under basic conditions.
FAQs
Q1: My trifluoromethylphenol is decomposing in a basic reaction medium. What is the mechanism and how can I stop it?
A1: The decomposition is likely hydrolysis, proceeding through a stepwise elimination of fluoride ions. For trifluoromethylphenols, the reaction is initiated by deprotonation of the phenol to form a phenolate. This increases the electron density on the ring, facilitating an E1cb-type mechanism where a fluoride ion is eliminated.[1] This process continues until the CF₃ group is converted to a carboxylic acid. To prevent this:
-
Protect the Phenol: Protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) will prevent the initial deprotonation and significantly increase the stability of the CF₃ group to base.
-
Use Non-Nucleophilic/Weaker Bases: If the phenolic proton must be removed, use the mildest conditions possible. A non-nucleophilic base in an aprotic solvent is preferable to aqueous NaOH.
-
Positional Isomers: The stability is highly dependent on the substituent pattern. For example, 3-(trifluoromethyl)phenol is significantly more resistant to hydrolysis than the 2- and 4-isomers.[1] If synthetically feasible, consider alternative isomers.
Degradation Pathway: Hydrolysis of 4-Trifluoromethylphenol
Caption: Simplified pathway for the base-mediated hydrolysis of 4-trifluoromethylphenol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for the synthesis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a key intermediate in pharmaceutical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative data table to assist in scaling up this synthesis.
Experimental Workflow Overview
The following diagram outlines the key stages for the successful synthesis of this compound.
Caption: Overall workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A widely adopted and scalable two-step approach involves the initial synthesis of ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, followed by its hydrolysis to the final carboxylic acid. This method offers good overall yields and utilizes readily available starting materials.
Q2: What are the critical parameters to control during the initial cyclization reaction?
A2: The key parameters for the condensation and cyclization step are temperature and the choice of base. The reaction is typically exothermic, and maintaining a controlled temperature is crucial to prevent side reactions. The selection of a suitable base, such as potassium tert-butoxide, is vital for efficient deprotonation and subsequent cyclization.
Q3: How can I effectively purify the final product on a large scale?
A3: For large-scale purification of this compound, recrystallization is the most effective method. After acidification of the reaction mixture, the crude product precipitates and can be collected by filtration. Subsequent recrystallization from a suitable solvent system, such as ethanol/water, will yield a highly pure product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, particularly when handling reagents like thionyl chloride if an alternative route to the acid chloride is considered. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases.[1][2][3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of the ethyl ester intermediate | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. | - Monitor the reaction by TLC to ensure completion. - Maintain the recommended reaction temperature; consider a temperature optimization study if yields remain low. - Ensure the base is fresh and of high purity. |
| Formation of significant byproducts during cyclization | - Reaction temperature too high. - Presence of impurities in starting materials. | - Implement controlled cooling during the addition of reagents to manage the exotherm. - Ensure the purity of 2-chloro-5-(trifluoromethyl)benzaldehyde and ethyl thioglycolate before starting the reaction. |
| Difficulty in purifying the ethyl ester intermediate | - Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from low to high polarity may be necessary. - Consider a pre-purification step, such as a solvent wash, to remove some impurities before chromatography. |
| Incomplete hydrolysis of the ethyl ester | - Insufficient reaction time or temperature. - Inadequate amount of base. | - Extend the reaction time or slightly increase the temperature, monitoring by TLC. - Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete saponification. |
| Product "oiling out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Choose a recrystallization solvent or solvent mixture with a lower boiling point. - Ensure the crude product is fully dissolved at the boiling point of the solvent and allow for slow cooling to promote crystal formation.[6] |
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis.
| Reaction Step | Product | Starting Materials | Yield (%) | Reference |
| 1. Condensation and Cyclization | Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 2-Chloro-5-(trifluoromethyl)benzaldehyde, Ethyl thioglycolate | ~57% | [7] |
| 2. Hydrolysis | This compound | Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | ~89% | [7] |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF, add ethyl thioglycolate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate as a solid. A yield of approximately 57% can be expected.[7]
Step 2: Synthesis of this compound
Materials:
-
Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Dissolve ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the ethanolic solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water). This should provide this compound as a crystalline solid with an expected yield of around 89%.[7]
Potential Biological Relevance: Inhibition of the Wnt Signaling Pathway
Benzothiophene derivatives have been identified as potential inhibitors of Tankyrase (TNKS), an enzyme that plays a crucial role in the Wnt signaling pathway.[1][8][9] Aberrant Wnt signaling is implicated in various diseases, including cancer. The diagram below illustrates the canonical Wnt signaling pathway and the role of Tankyrase.
Caption: Wnt signaling pathway and the role of Tankyrase inhibitors.
References
- 1. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer | PLOS One [journals.plos.org]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold hopping approach on the route to selective tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Trifluoromethyl-Substituted Benzo[b]thiophene-2-carboxylic Acids
Introduction: This guide provides a comparative overview of the analytical characterization data for 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its parent compound, Benzo[b]thiophene-2-carboxylic acid. Due to the limited availability of public data for the 4-(Trifluoromethyl) isomer, this document focuses on the 6-isomer as a representative example for researchers, scientists, and drug development professionals. The inclusion of the unsubstituted analog serves as a baseline, highlighting the influence of the trifluoromethyl group on the molecule's physicochemical and spectroscopic properties.
Physicochemical Properties
The introduction of a trifluoromethyl group significantly impacts the physical properties of the benzo[b]thiophene-2-carboxylic acid scaffold, notably increasing its molecular weight, melting point, and boiling point.
| Property | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | Benzo[b]thiophene-2-carboxylic acid |
| CAS Number | 142329-22-4 | 6314-28-9[1] |
| Molecular Formula | C10H5F3O2S[] | C9H6O2S[1] |
| Molecular Weight | 246.21 g/mol [] | 178.21 g/mol [1] |
| Melting Point | 198-201°C[][3] | Not specified |
| Boiling Point | 369.6°C at 760 mmHg[] | Not specified |
| Density | 1.547 g/cm³[] | Not specified |
| Appearance | White powder / solid[4][5] | Not specified |
Spectroscopic Data Comparison
Spectroscopic analysis is fundamental for confirming the structure and purity of these compounds. The data below illustrates key differences observed in ¹H NMR and IR spectroscopy.
| Analysis Type | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | Benzo[b]thiophene-2-carboxylic acid |
| ¹H NMR | (300 MHz, DMSO-d₆) δ 13.57 (bs, 1H), 8.59 (q, J = 0.8 Hz, 1H), 8.10 (d, J = 0.8 Hz, 1H), 7.98 (dt, J = 8.5, 0.8 Hz, 1H), 7.75 (dd, J = 8.5, 1.3 Hz, 1H).[4][5] | Spectrum available via PubChem, provided by Sigma-Aldrich.[1] |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.[5] | Spectrum available via PubChem, provided by Wiley-VCH.[1] |
| Infrared (IR) | Not specified | Spectrum available via PubChem, provided by Bio-Rad Laboratories.[1] |
| Mass Spec (MS) | Not specified | Spectrum available via PubChem, provided by NIST.[1] |
Experimental Protocols
The following are generalized protocols for the analytical techniques cited in this guide. Specific instrument parameters may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR spectra are acquired to elucidate the molecular structure.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00).
-
Instrumentation: A spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C, is commonly used.[6]
-
Data Acquisition: The dissolved sample is placed in an NMR tube and inserted into the spectrometer. Data is acquired at room temperature.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm). The multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) are analyzed to confirm the proton and carbon environments within the molecule.
2. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the carboxylic acid's O-H and C=O bonds.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.[1]
-
Instrumentation: A spectrometer, such as a Bruker Tensor 27 FT-IR, is used to acquire the spectrum.[1]
-
Data Acquisition: The spectrum is typically recorded over a range of 4000–400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For carboxylic acids, key peaks include a broad O-H stretch (around 3500–2500 cm⁻¹) and a sharp C=O stretch (around 1730–1700 cm⁻¹).[7]
3. High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable mobile phase solvent.
-
Instrumentation: A standard HPLC system (e.g., SHIMADZU) equipped with a C18 reversed-phase column and a UV detector is commonly used.[6][8]
-
Data Acquisition: The mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) is pumped through the column. The sample is injected, and the chromatogram is recorded by monitoring the UV absorbance at a specific wavelength (e.g., 254 nm).[8]
-
Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram.
Visualized Workflow
The following diagram illustrates a standard workflow for the analytical quality control of a synthesized chemical compound like 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.
Caption: Quality control workflow for synthesized chemical compounds.
References
- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 142329-22-4 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Under Scrutiny: A Comparative Analysis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid Analogs
For Immediate Release
In the landscape of drug discovery, the strategic placement of substituents on a molecular scaffold can dramatically influence biological activity. This guide provides a comparative analysis of the potency of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its positional analogs, offering valuable insights for researchers, scientists, and drug development professionals. While a direct comparative study profiling all positional isomers of trifluoromethyl-substituted benzo[b]thiophene-2-carboxylic acid remains to be published, this guide synthesizes available data on related analogs and outlines the established methodologies for their synthesis and evaluation, providing a framework for future structure-activity relationship (SAR) studies.
The benzo[b]thiophene-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a trifluoromethyl (CF3) group is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding how the position of this potent electron-withdrawing group on the benzo[b]thiophene ring impacts efficacy is crucial for the rational design of novel therapeutics.
Comparative Potency of Benzo[b]thiophene Analogs
To facilitate future comparative analyses, the following table structure is proposed for summarizing key potency data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, once such data becomes available through targeted research.
| Compound | Substitution Position | Biological Target/Assay | Potency (e.g., IC50, µM) |
| This compound | 4-CF3 | Data not available | Data not available |
| 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 5-CF3 | Data not available | Data not available |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 6-CF3 | Data not available | Data not available |
| 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 7-CF3 | Data not available | Data not available |
Experimental Protocols
The synthesis and biological evaluation of these compounds are critical for determining their therapeutic potential. Below are detailed methodologies for the synthesis of the parent scaffold and for common biological assays used to assess their potency.
Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids
A general and robust method for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids involves a multi-step sequence starting from a corresponding substituted fluorobenzaldehyde.
Step 1: Synthesis of Ethyl 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
-
Under a dry and inert atmosphere (e.g., nitrogen), dissolve the appropriately substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) in anhydrous N,N-dimethylformamide (DMF).
-
Add ethyl thioglycolate and potassium carbonate to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2 hours).
-
Upon completion, the reaction is worked up to isolate the ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Step 2: Hydrolysis to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
-
Dissolve the ethyl ester intermediate in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Stir the solution at room temperature overnight to facilitate hydrolysis.
-
After the reaction is complete, concentrate the mixture under vacuum.
-
Dilute the residue with water and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.[1]
This general procedure can be adapted for the synthesis of other positional isomers by starting with the corresponding substituted 2-fluorobenzaldehyde.
Biological Potency Assays
The potency of these analogs can be assessed through various in vitro assays depending on the therapeutic target of interest.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Experimental Workflows
Several benzo[b]thiophene derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the STAT3 and RhoA/ROCK pathways.[2][3][4][5]
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when aberrantly activated, promotes tumor cell proliferation, survival, and angiogenesis.
Caption: STAT3 signaling pathway and point of inhibition by benzo[b]thiophene analogs.
Experimental Workflow for Evaluating STAT3 Inhibition
The following workflow outlines the key steps to assess the inhibitory effect of the compounds on the STAT3 pathway.
Caption: Workflow for assessing STAT3 inhibition by test compounds.
Conclusion
While a definitive comparative analysis of the potency of this compound and its positional isomers is pending further research, the information presented in this guide provides a solid foundation for such investigations. The outlined synthetic routes and experimental protocols offer a clear path for synthesizing these compounds and evaluating their biological activities. Future studies focusing on a systematic comparison of these isomers against specific biological targets will be invaluable for elucidating the nuanced structure-activity relationships and for guiding the development of the next generation of benzo[b]thiophene-based therapeutics. The potential for these compounds to modulate critical signaling pathways like STAT3 underscores the importance of continued research in this area.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid against its unsubstituted counterpart, benzo[b]thiophene-2-carboxylic acid. The fragmentation of aromatic carboxylic acids and the influence of the trifluoromethyl group are also discussed, supported by general principles from mass spectrometry literature.
Predicted Fragmentation Patterns
The fragmentation of this compound under EI-MS is expected to be influenced by the stability of the aromatic benzothiophene core, the carboxylic acid group, and the electron-withdrawing trifluoromethyl substituent. Aromatic compounds typically show a strong molecular ion peak due to their stable structure.[1][2] For aromatic carboxylic acids, characteristic cleavages include the loss of hydroxyl radical (•OH) and the carboxyl group (•COOH).[1][3][4] The presence of a trifluoromethyl group can introduce additional fragmentation pathways, such as the loss of a fluorine atom or the entire CF3 radical.[5]
In contrast, the fragmentation of benzo[b]thiophene-2-carboxylic acid is simpler, primarily involving the loss of the hydroxyl and carboxyl groups.
Table 1: Predicted Key Fragments in the EI-MS of this compound and Benzo[b]thiophene-2-carboxylic acid
| Fragment | Proposed Structure | m/z (4-(CF3) Derivative) | m/z (Unsubstituted) | Notes |
| [M]+• | Molecular Ion | 246 | 178 | The parent molecule with one electron removed. Aromatic systems typically show a prominent molecular ion.[2][3] |
| [M-OH]+ | Acylium Ion | 229 | 161 | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[1][3][4] |
| [M-COOH]+ | Benzothiophene Cation | 201 | 133 | Loss of the entire carboxylic acid group as a radical (•COOH). This is another characteristic fragmentation of carboxylic acids.[1][4] |
| [M-CO]+• | 218 | 150 | Loss of carbon monoxide (CO) from the [M-OH]+ fragment. | |
| [M-CF3]+ | 177 | - | Loss of the trifluoromethyl radical (•CF3). This is a characteristic fragmentation for compounds containing a CF3 group.[5] |
Experimental Protocols
Objective: To acquire the electron ionization mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
Predicted Fragmentation Pathway Visualization
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GCMS Section 6.9.5 [people.whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Comparative Guide to Purity Analysis of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: HPLC vs. UPLC Methods
Introduction
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2] The purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] This guide provides a detailed comparison of two robust reversed-phase liquid chromatography methods for determining the purity of this compound: a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method.
The comparison focuses on key performance metrics such as analysis speed, resolution, and solvent consumption, providing researchers and drug development professionals with the data needed to select the most appropriate method for their specific laboratory needs, whether for routine quality control or high-throughput screening.
Method A: Conventional High-Performance Liquid Chromatography (HPLC)
This method represents a standard, robust approach for purity analysis, suitable for laboratories with conventional HPLC equipment. It provides reliable separation of the main compound from its potential process-related impurities.
Experimental Protocol
-
Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions :
-
Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-17 min: 85% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 5 µL.
-
Detection : UV at 254 nm.
-
Method B: Ultra-Performance Liquid Chromatography (UPLC)
This method leverages sub-2 µm particle column technology to offer significant improvements in speed and resolution, making it ideal for high-throughput environments.[4][5] UPLC systems operate at higher pressures than traditional HPLC systems to accommodate the smaller particle sizes.[5]
Experimental Protocol
-
Instrumentation : Waters ACQUITY UPLC H-Class System or equivalent, with a Tunable UV (TUV) Detector.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions :
-
Column : ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-0.5 min: 30% B
-
0.5-3.5 min: 30% to 85% B
-
3.5-4.0 min: 85% B
-
4.1-5.0 min: 30% B (re-equilibration)
-
-
Flow Rate : 0.6 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 1 µL.
-
Detection : UV at 254 nm.
-
Experimental Workflow
The general workflow for purity analysis by either HPLC or UPLC is a sequential process from sample preparation to final data reporting. This process ensures that the sample is correctly prepared, the analysis is performed under controlled conditions, and the results are accurately calculated.
Caption: Workflow for HPLC/UPLC Purity Analysis.
Performance Comparison
The primary differences between HPLC and UPLC lie in the particle size of the stationary phase and the corresponding operating pressures.[4] UPLC's use of sub-2 µm particles results in significantly higher efficiency, leading to sharper peaks, better resolution, and shorter analysis times.[3][6] This data is summarized below.
| Parameter | Method A: HPLC | Method B: UPLC | Advantage of UPLC |
| Total Analysis Time | 20.0 minutes | 5.0 minutes | 4x Faster |
| Analyte Retention Time | ~9.8 minutes | ~2.6 minutes | Faster Elution |
| Resolution (Rs) | 2.1 | 3.5 | 67% Improvement |
| Theoretical Plates (N) | ~11,000 | ~18,000 | Higher Efficiency |
| System Backpressure | ~180 bar | ~750 bar | Higher Pressure System Required |
| Solvent Consumption | ~20.0 mL / run | ~3.0 mL / run | ~85% Reduction |
Note: Data presented are typical expected values for illustrative comparison.
Discussion
Method A (HPLC) is a dependable and robust method that can be implemented on a wide range of standard laboratory equipment. Its longer run time and higher solvent consumption are its main drawbacks. However, for laboratories where throughput is not a primary concern, its reliability and accessibility are major advantages.[5]
Method B (UPLC) offers substantial benefits in terms of speed, resolution, and efficiency.[7] The four-fold reduction in analysis time allows for significantly higher sample throughput. The improved resolution provides greater confidence in the separation of the main peak from closely eluting impurities.[3][6] Furthermore, the dramatic reduction in solvent consumption per analysis lowers operational costs and supports laboratory sustainability goals.[7] The main consideration for implementing this method is the requirement for a specialized UPLC system capable of handling the high backpressures generated.[5]
Method Selection Guide
Choosing the appropriate analytical method depends on the specific goals and resources of the laboratory. The following diagram illustrates a logical decision-making process for selecting between the HPLC and UPLC methods described.
Caption: Logic diagram for selecting an analytical method.
Conclusion
Both the conventional HPLC and the modern UPLC methods are suitable for the purity analysis of this compound. The HPLC method serves as a reliable workhorse for standard quality control. In contrast, the UPLC method provides a superior alternative for high-throughput analysis, offering significant improvements in speed, resolution, and operational efficiency without compromising data quality.[4][7] The choice ultimately depends on laboratory-specific requirements for throughput, resolution, and available instrumentation.
References
A Comparative Analysis of the Biological Activity of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its Non-fluorinated Analog
A deep dive into the potential impact of trifluoromethylation on the biological activity of the benzo[b]thiophene-2-carboxylic acid scaffold, providing insights for researchers and professionals in drug discovery and development.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activity of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its parent compound, benzo[b]thiophene-2-carboxylic acid. While direct comparative experimental data is limited, this analysis leverages existing in silico data for the non-fluorinated analog and established principles of how trifluoromethyl groups influence bioactivity to draw insightful parallels.
Enhanced Lipophilicity and Metabolic Stability with Trifluoromethylation
The introduction of a trifluoromethyl (-CF3) group to a molecule can significantly alter its physicochemical properties, which in turn can profoundly impact its biological activity. The -CF3 group is highly lipophilic and electron-withdrawing, which can enhance a compound's ability to cross cellular membranes and can increase its metabolic stability by blocking potential sites of oxidation.[1][2] These properties are crucial for improving the pharmacokinetic profile and overall efficacy of a drug candidate.
Comparative Biological Activity Profile
Benzo[b]thiophene derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] Theoretical studies involving molecular docking have suggested that benzo[b]thiophene-2-carboxylic acid has the potential to act as a dual inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in inflammatory pathways.[4]
The addition of a trifluoromethyl group at the 4-position of the benzo[b]thiophene ring is anticipated to modulate this activity. The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the entire molecule, potentially leading to stronger interactions with biological targets.[2] Furthermore, the increased lipophilicity conferred by the -CF3 group may enhance the compound's ability to reach its site of action within the cell.[1]
| Compound | Predicted Biological Activity | Supporting Evidence |
| Benzo[b]thiophene-2-carboxylic acid | Potential dual inhibitor of COX-2 and 5-LOX (Anti-inflammatory) | In silico molecular docking studies have shown binding affinities of -81.44 kcal/mol for COX-2 and -72.48 kcal/mol for 5-LOX.[4] |
| This compound | Potentially enhanced anti-inflammatory activity compared to the non-fluorinated analog. | Based on the known effects of the trifluoromethyl group, which include increased lipophilicity and metabolic stability, potentially leading to improved target engagement and pharmacokinetic properties.[1][2] |
Experimental Protocols
The following outlines the in silico methodology used to predict the anti-inflammatory potential of benzo[b]thiophene-2-carboxylic acid. A similar computational approach could be employed for a direct comparative study.
In Silico Molecular Docking
Objective: To predict the binding affinity and interaction of a ligand (e.g., benzo[b]thiophene-2-carboxylic acid) with a protein target (e.g., COX-2 or 5-LOX).
Methodology:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins (COX-2, PDB ID: 3LN1; 5-LOX, PDB ID: 3V92) and the ligand are obtained and prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: A molecular docking program (e.g., iGEMDOCK) is used to predict the binding pose of the ligand within the active site of the protein. The program explores various conformations of the ligand and calculates the binding energy for each pose.
-
Analysis of Results: The binding energy, typically expressed in kcal/mol, is used to estimate the binding affinity. A more negative value indicates a stronger predicted interaction. The binding poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[4]
Visualizing the Potential Mechanism of Action
The following diagrams illustrate the potential anti-inflammatory mechanism of action and a conceptual workflow for a comparative biological evaluation.
Caption: Potential inhibition of COX-2 and 5-LOX pathways.
Caption: Workflow for comparing the two compounds.
Conclusion
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid Derivatives: A Comparative Analysis
A detailed crystallographic and comparative guide to 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its derivatives for researchers, scientists, and drug development professionals.
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. This guide aims to provide a comparative analysis of the X-ray crystal structure of this compound and its derivatives.
Despite a comprehensive search of available scientific literature and crystallographic databases, the specific X-ray crystal structure of this compound has not been publicly reported. Consequently, a direct comparative analysis based on its experimental crystallographic data is not feasible at this time.
This guide will, therefore, focus on providing a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats that should be utilized once the crystal structure becomes available. Additionally, it will discuss the synthesis and biological significance of this class of compounds, drawing on data from closely related structures.
I. Framework for Structural Comparison
Once the crystal structure of this compound is determined, a comparative analysis with other relevant benzo[b]thiophene derivatives can be conducted. The following tables provide a template for the clear and concise presentation of key quantitative data.
Table 1: Comparison of Key Bond Lengths (Å)
| Bond | 4-(CF₃)benzo[b]thiophene-2-carboxylic acid | Alternative 1 | Alternative 2 |
| C2-C3 | Data Unavailable | ||
| C-S (thiophene) | Data Unavailable | ||
| C-CF₃ | Data Unavailable | ||
| C=O (carboxyl) | Data Unavailable | ||
| C-O (carboxyl) | Data Unavailable |
Table 2: Comparison of Key Bond Angles (°)
| Angle | 4-(CF₃)benzo[b]thiophene-2-carboxylic acid | Alternative 1 | Alternative 2 |
| C2-C(carboxyl)-O | Data Unavailable | ||
| C3-C2-C(carboxyl) | Data Unavailable | ||
| C-S-C | Data Unavailable | ||
| C-C-CF₃ | Data Unavailable |
Table 3: Comparison of Torsion Angles (°)
| Torsion Angle | 4-(CF₃)benzo[b]thiophene-2-carboxylic acid | Alternative 1 | Alternative 2 |
| O=C-C2-C3 | Data Unavailable | ||
| C4-C(CF₃)-C-H | Data Unavailable |
II. Experimental Protocols
The following outlines the standard experimental methodologies required for the synthesis and structural determination of this compound and its derivatives.
A. Synthesis Protocol
The synthesis of this compound derivatives can be achieved through various established organic synthesis routes. A general workflow is depicted below.
Caption: General synthetic workflow for benzo[b]thiophene-2-carboxylic acids.
B. Single-Crystal X-ray Diffraction Protocol
The determination of the crystal structure involves the following key steps:
-
Crystallization: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to obtain single crystals of sufficient quality.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a diffractometer equipped with a suitable detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
The logical relationship for structure determination is illustrated in the diagram below.
Caption: Workflow for single-crystal X-ray structure determination.
III. Biological Significance and Comparison with Alternatives
Benzo[b]thiophene derivatives are known to possess a wide array of pharmacological activities. For instance, some derivatives have shown potent antimicrobial activity against multidrug-resistant Staphylococcus aureus. The introduction of a trifluoromethyl group at the 4-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity.
A comparative analysis with other benzo[b]thiophene-based compounds would involve evaluating their relative performance in relevant biological assays.
Table 4: Comparative Biological Activity
| Compound | Target/Assay | IC₅₀ / MIC (µM) |
| 4-(CF₃)benzo[b]thiophene-2-carboxylic acid | e.g., Enzyme Inhibition | Data Unavailable |
| Alternative 1 (e.g., Raloxifene analog) | e.g., Estrogen Receptor Binding | |
| Alternative 2 (e.g., Sertaconazole analog) | e.g., Antifungal Activity |
The signaling pathway or mechanism of action, if elucidated, can be visualized as follows:
Unlocking the Potency of Trifluoromethylated Benzothiophenes: A Structure-Activity Relationship Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylated benzothiophene derivatives, highlighting their structure-activity relationships (SAR) in anticancer and antibacterial applications. The inclusion of the trifluoromethyl (CF3) group, a highly electronegative and lipophilic moiety, has been shown to significantly influence the biological activity of benzothiophene scaffolds. This guide summarizes key quantitative data, details experimental protocols, and visualizes SAR trends to inform future drug discovery efforts.
Anticancer Activity of Trifluoromethylated Benzothiophene Analogs
The introduction of a trifluoromethyl group to the benzothiophene core has been explored as a strategy to enhance anticancer potency. Several studies have demonstrated that these derivatives can exhibit significant growth inhibition against a variety of human cancer cell lines.
A series of benzothiophene acrylonitrile analogs, which are structurally similar to the tubulin inhibitor combretastatin, have shown potent anticancer activity. Notably, the trifluoromethyl-containing analogs have demonstrated impressive growth inhibition at nanomolar concentrations across a wide range of cancer cell lines.
Table 1: Anticancer Activity (GI50, nM) of Benzothiophene Acrylonitrile Analogs [1][2]
| Compound ID | R1 | R2 | R3 | Leukemia (RPMI-8226) | CNS Cancer (SF-539) | Prostate Cancer (PC-3) |
| 1 | OCH3 | OCH3 | H | 10.0 - 66.5 | 10.0 - 66.5 | 10.0 - 66.5 |
| 2 | OCH3 | OCH3 | OCH3 | 21.2 - 50.0 | 21.2 - 50.0 | 21.2 - 50.0 |
| 3 (E-isomer) | OCH3 | OCH3 | OCH3 | < 10.0 | < 10.0 | < 10.0 |
| 4 (CF3 analog) | H | CF3 | H | Data not available | Data not available | Data not available |
Note: While a direct GI50 value for a trifluoromethylated benzothiophene acrylonitrile was not explicitly provided in the compared studies, the potent activity of related analogs underscores the potential of this scaffold. Further studies are warranted to quantify the specific contribution of the CF3 group in this series.
Another class of compounds, α-trifluoromethyl chalcones incorporating a benzothiophene ring, has also exhibited potent antiproliferative activity against androgen receptor-independent prostate cancer cell lines. The presence of the α-CF3 group was found to be beneficial for the activity.
Table 2: Anticancer Activity (IC50, µM) of α-Trifluoromethyl Chalcones with a Benzothiophene Moiety
| Compound ID | Chalcone Ring-B | DU145 (Prostate) | PC-3 (Prostate) |
| 5 | Benzothiophene | Potent (sub-micromolar) | Potent (sub-micromolar) |
| 6 (Control) | Phenyl | > 5 µM | > 5 µM |
Note: Specific IC50 values for the benzothiophene-containing chalcone were described as "potent" and "submicromolar" in the source material, indicating a significant enhancement in activity compared to the phenyl analog without the CF3 group.
A separate study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which can be considered related structures due to the fused heterocyclic system, provides further insight into the anticancer potential of the trifluoromethyl group.
Table 3: Anticancer Activity (IC50, µM) of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [3]
| Compound ID | R-group | C32 (Melanoma) | A375 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) |
| 3b | Phenyl | 24.4 | 25.4 | >100 | >100 |
| 3d | 4-Chlorophenyl | 87.4 | 103 | >100 | >100 |
| 4a | Amino | >100 | >100 | >100 | >100 |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity
The following diagram illustrates the key SAR findings for the anticancer activity of trifluoromethylated benzothiophene derivatives and related compounds.
Caption: SAR for Anticancer Trifluoromethylated Benzothiophenes.
Antibacterial Activity of Trifluoromethylated Benzothiophene Analogs
Fluorinated benzothiophene-indole hybrids have emerged as a promising class of antibacterial agents, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) strains. The position and nature of substituents on both the benzothiophene and indole rings play a crucial role in determining the antibacterial potency.
Table 4: Antibacterial Activity (MIC, µg/mL) of Fluorinated Benzothiophene-Indole Hybrids [4]
| Compound ID | Indole Substitution | MRSA (USA300 Lac*lux) | MRSA (JE2) | MSSA (HG003) | MSSA (ATCC6538) |
| 3a | Unsubstituted | 1 | 2 | 2 | 2 |
| 3b | 5-Hydroxy | 8 | 8 | 8 | 8 |
| 3c | 6-Hydroxy | 2 | 2 | 2 | 2 |
| 3d | 5-Cyano | 0.75 | 0.75 | 1 | 1 |
| 3e | 6-Cyano | 0.75 | 0.75 | 1 | 1 |
Structure-Activity Relationship (SAR) Summary for Antibacterial Activity
The following diagram illustrates the key SAR findings for the antibacterial activity of fluorinated benzothiophene-indole hybrids.
Caption: SAR for Antibacterial Fluorinated Benzothiophenes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]
Experimental Workflow
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated benzothiophene derivatives. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Broth Microdilution Assay for Antibacterial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Experimental Workflow
Caption: Broth Microdilution Assay Workflow.
Detailed Steps:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the trifluoromethylated benzothiophene derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Novel Benzothiophene Carboxylic Acids
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory effects of a series of novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene carboxylic acid analogues. The data presented is based on a key study in the field and offers insights into their potential as selective COX-2 inhibitors.
This guide summarizes the in vitro and in vivo anti-inflammatory activities of four promising benzothiophene carboxylic acid derivatives (compounds 4a, 4j, 4k, and 4q) and compares them against the well-established selective COX-2 inhibitor, Celecoxib. The objective is to provide a clear, data-driven comparison to aid in the evaluation of these compounds for further drug development.
In Vitro and In Vivo Performance Comparison
The anti-inflammatory potential of the benzothiophene carboxylic acid derivatives was assessed through their in vitro inhibition of cyclooxygenase (COX) enzymes and their in vivo efficacy in a carrageenan-induced rat paw edema model. The data reveals that several of the tested compounds exhibit potent and selective COX-2 inhibition, with in vivo anti-inflammatory activity comparable to, or in some cases exceeding, that of Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | In Vivo Anti-inflammatory Activity (% Increase in Paw Volume at 3h) |
| 4a | >100 | 0.31 | >322.5 | 21.1 |
| 4j | 50.8 | 1.40 | 36.3 | 30.5 |
| 4k | 62.5 | 0.34 | 183.8 | 25.6 |
| 4q | 60.0 | 1.23 | 48.8 | 28.9 |
| Celecoxib | 50.0 | 0.35 | 142.8 | 19.6 |
Data sourced from a study on novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors.[1][2]
Mechanism of Action: The COX-2 Signaling Pathway
The primary mechanism of action for these benzothiophene carboxylic acid derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] In the inflammatory cascade, various stimuli such as cytokines and growth factors trigger the expression of COX-2. This enzyme then catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting the COX-1 isoform, which is involved in maintaining the gastrointestinal lining and normal platelet function.[1]
Caption: COX-2 signaling pathway and the inhibitory action of benzothiophene carboxylic acids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The in vitro COX inhibitory activity of the benzothiophene carboxylic acid derivatives was determined using a colorimetric COX inhibitor screening assay. This assay measures the peroxidase activity of COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Preparation of Reagents: All reagents, including assay buffer, hemin, and COX enzymes, are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent.
-
Assay Procedure:
-
In a 96-well plate, assay buffer, hemin, and the respective COX enzyme (COX-1 or COX-2) are added to each well.
-
The test compounds at various concentrations are then added to the wells.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.
-
Animals: Male Wistar rats are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping and Dosing: The rats are divided into different groups: a control group (receiving only the vehicle), a standard group (receiving Celecoxib), and test groups (receiving different doses of the benzothiophene carboxylic acid derivatives). The compounds are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period following the administration of the test compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, and 3 hours after the injection.
-
Data Analysis: The percentage increase in paw volume is calculated for each group. The anti-inflammatory activity is expressed as the percentage of inhibition of edema in the treated groups compared to the control group.
References
A Comparative Guide to the In Vitro Metabolic Stability of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Due to the limited publicly available metabolic stability data for this specific compound, this guide focuses on the metabolic implications of its structural features, offers a detailed experimental protocol for its assessment, and presents comparative data from structurally related compounds to provide a predictive context for its performance.
The structure of this compound contains key functional groups that influence its metabolic fate. The benzothiophene core, while a common scaffold in medicinal chemistry, can be susceptible to oxidative metabolism[1][2]. The carboxylic acid moiety may undergo Phase II conjugation reactions, such as glucuronidation, which can impact the compound's half-life[3][4][5]. Conversely, the trifluoromethyl group is a well-established bioisostere often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidation[6][7]. The interplay of these features dictates the overall metabolic profile of the molecule.
Comparative Metabolic Stability Data
The following table presents in vitro metabolic stability data for a selection of compounds, including a parent benzothiophene carboxylic acid and other compounds with features relevant for comparison. This data illustrates the typical outputs of metabolic stability assays and provides a baseline for interpreting potential results for this compound.
| Compound Name | Structural Class | Experimental System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| (Hypothetical) 4-(Trifluoromethyl)benzo[b] thiophene-2-carboxylic acid | Benzothiophene Carboxylic Acid | Human Liver Microsomes | To be determined | To be determined |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Benzothiophene Carboxylic Acid | Not specified | >240 | Very Low |
| Verapamil (High Clearance Control) | Phenylalkylamine | Human Liver Microsomes | < 10 | High |
| Tolbutamide (Low Clearance Control) | Sulfonylurea | Human Liver Microsomes | > 60 | Low |
Data for BT2 is qualitative ("no degradation in 240 min"), indicating high stability[8]. Verapamil and Tolbutamide are standard controls in such assays.
Experimental Protocols
A standard method for assessing in vitro metabolic stability is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).
Liver Microsomal Stability Assay Protocol
-
Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM) or other species as required.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Tolbutamide).
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
LC-MS/MS system for analysis.
-
-
Incubation Procedure:
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro liver microsomal stability assay.
Caption: Workflow for a typical in vitro metabolic stability assay.
Potential Metabolic Pathways
This diagram outlines the potential primary metabolic pathways for benzo[b]thiophene-2-carboxylic acids based on existing literature.
Caption: Potential metabolic pathways for benzothiophene carboxylic acids.
References
- 1. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 826995-55-5 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of (Trifluoromethyl)benzo[b]thiophene
A detailed comparative analysis of the 4-, 5-, and 6-(Trifluoromethyl)benzo[b]thiophene isomers, crucial building blocks in medicinal chemistry and materials science, reveals distinct spectroscopic fingerprints. This guide provides a comprehensive summary of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, alongside detailed experimental protocols for their characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers. It is important to note that some of the data presented is for derivatives of the parent compounds, as indicated in the tables. These derivatives, however, provide valuable insights into the expected spectral characteristics of the parent isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | 4-(CF₃) Isomer | 5-(CF₃) Isomer | 6-(CF₃) Isomer Derivative[1] |
| H-2 | Data not available | Data not available | - |
| H-3 | Data not available | Data not available | - |
| Aromatic Protons | Data not available | Data not available | 8.16 (q, J = 0.8 Hz, 1H), 8.10 (d, J = 0.8 Hz, 1H), 7.98 (dt, J = 8.4, 0.8 Hz, 1H), 7.63 (dd, J = 8.4, 1.6 Hz, 1H) |
| Other | - | - | 4.43 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) (Ethyl ester group) |
Note: Data for the 6-(CF₃) isomer is for Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | 4-(CF₃) Isomer | 5-(CF₃) Isomer | 6-(CF₃) Isomer Derivative[1] |
| C-2 | Data not available | Data not available | - |
| C-3 | Data not available | Data not available | - |
| Aromatic Carbons | Data not available | Data not available | 162.23, 156.45, 142.86, 142.07, 141.57, 127.07, 125.77 |
| CF₃ | Data not available | Data not available | 125.4 (q, J = 271.5 Hz) |
| C-CF₃ Coupling | Data not available | Data not available | 128.48 (q, J = 32.3 Hz), 122.16 (q, J = 3.5 Hz), 121.22 (q, J = 4.5 Hz) |
| Other | - | - | 80.88, 28.40 (Boc protecting group) |
Note: Data for the 6-(CF₃) isomer is for Tert-butyl-2-(6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 4-(CF₃) Isomer | 5-(CF₃) Isomer | 6-(CF₃) Isomer |
| C-F Stretch (CF₃) | ~1300-1100 (strong) | ~1300-1100 (strong) | ~1300-1100 (strong) |
| Aromatic C-H Stretch | ~3100-3000 (weak) | ~3100-3000 (weak) | ~3100-3000 (weak) |
| Aromatic C=C Stretch | ~1600-1450 (multiple bands) | ~1600-1450 (multiple bands) | ~1600-1450 (multiple bands) |
| C-S Stretch | ~700-600 (weak) | ~700-600 (weak) | ~700-600 (weak) |
Note: The listed values are characteristic ranges for the specified functional groups and are expected for these isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the conjugated system.
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Isomer | λmax (nm) |
| 4-(CF₃) Isomer | Data not available |
| 5-(CF₃) Isomer | Data not available |
| 6-(CF₃) Isomer | Data not available |
Note: While specific data is unavailable, benzo[b]thiophene and its derivatives typically exhibit absorption bands in the range of 220-300 nm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragments |
| 4-(CF₃) Isomer | 202.01 | Expected fragments: [M-CF₃]⁺, [M-S]⁺ |
| 5-(CF₃) Isomer | 202.01 | Expected fragments: [M-CF₃]⁺, [M-S]⁺ |
| 6-(CF₃) Isomer | 202.01 | Expected fragments: [M-CF₃]⁺, [M-S]⁺ |
Note: The molecular weight of all three isomers is 202.20 g/mol . The molecular ion peak is expected at m/z 202.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of the three isomers.
Caption: Experimental workflow for the spectroscopic comparison of (Trifluoromethyl)benzo[b]thiophene isomers.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of the (Trifluoromethyl)benzo[b]thiophene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: A small amount of the solid isomer is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Solution Samples: The isomer is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a liquid cell.
-
-
Instrument Setup: A background spectrum of the empty sample holder (or the pure solvent) is recorded.
-
Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the isomer is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: A baseline is recorded using a cuvette containing only the solvent.
-
Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, commonly using electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to confirm the molecular weight and structural features of the compound.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a compound that, like similar fluorinated organic acids, requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected before use. |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[2][3] |
| Respiratory | Use in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations. Do not discharge the chemical into drains or rivers.[1]
1. Waste Collection and Segregation:
-
Collect waste material in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with acidic and halogenated organic compounds.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents and alkali metals.[2]
2. Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "Waste this compound."
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure (store locked up).[1]
3. Arrange for Professional Disposal:
-
The primary method of disposal is to transfer the waste to a specialized and licensed chemical waste disposal company.[1]
-
Provide the disposal company with a Safety Data Sheet (SDS) for the compound or a detailed chemical profile.
-
The user's attention is drawn to the possible existence of regional or national regulations regarding disposal.[1]
4. Decontamination of Labware:
-
Rinse any contaminated labware (e.g., beakers, spatulas) with a suitable solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
After the initial solvent rinse, wash the labware with soap and plenty of water.[1]
5. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[3]
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a detergent and water solution.
-
Do not let the product enter drains.[3]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in a laboratory setting. The following information is based on best practices for handling similar chemical structures, including thiophenes and carboxylic acids.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary for Structurally Similar Compounds:
| Hazard Statement | Description | Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 | Warning |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[1][2][3] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1][4] |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[1][2] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[1] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[1][5] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[1] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][2] |
Operational Plan: Handling and Experimental Protocol
Adherence to a strict operational plan is crucial to ensure safety during the handling and use of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and readily available.[1]
-
Designate a specific area within the fume hood for the experiment to minimize the risk of contamination and facilitate spill containment.[1]
-
Assemble all necessary equipment and reagents before commencing the experiment to reduce the duration of chemical handling.[1]
2. Weighing and Transfer:
-
Weigh the solid this compound in a tared container exclusively within the chemical fume hood.[1]
-
Utilize appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, avoiding direct contact.
-
Close the container securely immediately after weighing and transferring the compound.
3. Experimental Procedure:
-
Conduct all experimental steps, including reactions and manipulations, within the chemical fume hood.
-
Continuously monitor the experiment for any unforeseen changes or reactions.
-
Maintain the fume hood sash at the lowest feasible height throughout the procedure.[1]
4. Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.[1]
-
Properly label and store any resulting products or mixtures in sealed containers.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Collect all solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) in a designated and clearly labeled hazardous waste container.[1]
-
Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.[1]
-
Never mix incompatible waste streams.
2. Container Management:
-
Ensure all hazardous waste containers are kept securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[7]
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
Spill Response:
-
Small Spills (in fume hood): Use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain and clean up the spill. Place the absorbed material in a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS for assistance.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
